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  • Product: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one
  • CAS: 1554317-24-6

Core Science & Biosynthesis

Foundational

The Chemical Structure and Strategic Application of 8,8-Dimethyl-1-azaspirodecan-2-one in Modern Drug Discovery

The Chemical Structure and Strategic Application of 8,8-Dimethyl-1-azaspiro[1]decan-2-one in Modern Drug Discovery Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Structure and Strategic Application of 8,8-Dimethyl-1-azaspiro[1]decan-2-one in Modern Drug Discovery

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this structural evolution are spirocyclic lactams. This whitepaper provides an in-depth technical analysis of 8,8-Dimethyl-1-azaspiro[1]decan-2-one (CAS: 1554317-24-6)[2]. By deconstructing its chemical architecture, physicochemical properties, and synthetic pathways, this guide serves as an authoritative resource for researchers utilizing advanced building blocks to optimize pharmacokinetic profiles and target binding affinities.

The "Escape from Flatland" Paradigm

Historically, high-throughput synthetic practices biased drug discovery toward achiral, heavily aromatic molecules. However, extensive clinical data demonstrates that carbon bond saturation—quantified by the fraction of sp³ hybridized carbons ( Fsp3​ )—strongly correlates with clinical success, improved solubility, and reduced off-target toxicity[3].

Spirocyclic scaffolds inherently force a molecule into a rigid, three-dimensional conformation, effectively "escaping flatland"[4]. 8,8-Dimethyl-1-azaspiro[1]decan-2-one is a masterclass in this design philosophy, offering a highly saturated core that acts as a bioisostere for traditional flat amides, piperazines, or morpholines while introducing critical metabolic shields.

Chemical Structure & Physicochemical Profiling

The IUPAC nomenclature 1-azaspiro[1]decan-2-one dictates a highly specific bicyclic architecture joined at a single quaternary carbon:

  • The Spiro[1]decane Core: The molecule consists of a 5-membered ring and a 6-membered ring sharing carbon-5 (the spiro center). This orthogonal ring fusion projects substituents into distinct 3D vectors.

  • The γ -Lactam (Pyrrolidin-2-one) Ring: Nitrogen occupies position 1, directly adjacent to the spiro carbon, with a carbonyl at position 2. This creates a rigid hydrogen-bond acceptor/donor motif that is highly resistant to the proteolytic cleavage often seen in open-chain amides.

  • The 8,8-Dimethyl Substitution: The 6-membered cyclohexane ring features a gem-dimethyl group at position 8 (the para-position relative to the spiro center).

Quantitative Data Summary

The following table summarizes the physicochemical parameters that make this scaffold highly desirable for Fragment-Based Drug Discovery (FBDD)[2]:

PropertyValueRationale / Implication
CAS Number 1554317-24-6Unique commercial identifier for library sourcing[2].
Molecular Formula C₁₁H₁₉NODictates a highly lipophilic yet compact framework.
Molecular Weight 181.28 g/mol Optimal low MW allows for extensive downstream functionalization.
Fraction sp³ ( Fsp3​ ) 0.91 (10/11 carbons)Exceptional 3D character; strongly correlates with clinical viability[3].
H-Bond Donors 1 (Lactam NH)Facilitates targeted kinase hinge-binding or GPCR anchoring.
H-Bond Acceptors 1 (Lactam C=O)Enhances aqueous solubility and target affinity.
Topological Polar Surface Area ~29.1 ŲHighly favorable for passive permeability and Blood-Brain Barrier (BBB) crossing.

Mechanistic Pathways in Drug Design

The architectural choices within 8,8-Dimethyl-1-azaspiro[1]decan-2-one are driven by strict causality in pharmacokinetics:

  • Metabolic Shielding: The 4-position of a standard cyclohexyl ring is a notorious "soft spot" highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. The installation of the 8,8-gem-dimethyl group sterically blocks this oxidation pathway, significantly extending the biological half-life of the resulting drug candidate.

  • Vectorial Trajectory: The spiro center locks the γ -lactam and the cyclohexane ring in a perpendicular arrangement. When the lactam nitrogen is arylated or alkylated during library synthesis, the attached pharmacophores are projected into deep, narrow binding pockets that flat molecules cannot access.

G A Flat Aromatic Scaffolds (High Attrition Risk) B Escape from Flatland (Increase Fsp3) A->B Structural Evolution C Spiro[4.5]decane Core (3D Conformation) B->C Scaffold Selection D 8,8-Dimethyl Substitution (Block CYP450 Oxidation) C->D Metabolic Shielding E Gamma-Lactam Ring (H-Bonding & Rigidity) C->E Pharmacophore Integration F Optimized Drug Candidate (High Efficacy & Stability) D->F E->F

Caption: Logical progression of scaffold optimization utilizing spirocyclic and gem-dimethyl features.

Synthetic Methodology & Experimental Protocols

To ensure trustworthiness and reproducibility, the following is a self-validating, step-by-step synthetic protocol for constructing 8,8-Dimethyl-1-azaspiro[1]decan-2-one. This route utilizes a highly reliable homoallylation-oxidative cleavage-lactamization sequence.

Step 1: Imine Condensation & Homoallylation

Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive imine formation. The subsequent Grignard addition installs the necessary 4-carbon chain while establishing the critical C–N bond at the future spiro center.

  • Imine Formation: To a solution of 4,4-dimethylcyclohexan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq). Stir at room temperature for 12 h. Quench with brine, filter through Celite, and concentrate to isolate the sulfinyl imine.

  • Homoallylation: Dissolve the imine in anhydrous CH₂Cl₂ and cool to -78 °C. Dropwise, add 3-butenylmagnesium bromide (1.5 eq). Stir for 4 h, allowing the reaction to gradually warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify to yield the homoallyl amine intermediate.

Step 2: Deprotection & Oxidative Cleavage

Causality: The Lemieux–Johnson-type oxidation utilizing RuCl₃/NaIO₄ is chosen over ozonolysis to avoid explosive peroxides while directly yielding the carboxylic acid, bypassing the intermediate aldehyde stage.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane/MeOH (1:1) at room temperature for 2 h to cleave the sulfinyl auxiliary. Concentrate in vacuo to yield the crude amine hydrochloride.

  • Oxidation: Dissolve the crude amine in a biphasic mixture of MeCN/CCl₄/H₂O (2:2:3). Add NaIO₄ (4.0 eq) followed by catalytic RuCl₃ hydrate (0.05 eq). Stir vigorously at room temperature for 12 h. Extract the aqueous layer with EtOAc to isolate the 3-(1-amino-4,4-dimethylcyclohexyl)propanoic acid intermediate.

Step 3: Intramolecular Lactamization

Causality: The use of HATU ensures rapid activation of the carboxylic acid. The high effective molarity of the intramolecular system, combined with the thermodynamic stability of the resulting 5-membered ring, drives the cyclization to completion with minimal oligomerization.

  • Cyclization: Dissolve the crude amino acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 6 h.

  • Isolation: Dilute the mixture with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield pure 8,8-Dimethyl-1-azaspiro[1]decan-2-one .

G Step1 4,4-Dimethylcyclohexan-1-one Step2 Imine Condensation (Sulfinamide, Ti(OEt)4) Step1->Step2 Step3 Sulfinyl Imine Intermediate Step2->Step3 Step4 Homoallylation (3-Butenylmagnesium bromide) Step3->Step4 C-C Bond Formation Step5 Homoallyl Amine Step4->Step5 Deprotection Step6 Oxidative Cleavage (RuCl3, NaIO4) Step5->Step6 Step7 Amino Acid Intermediate Step6->Step7 Alkene to Acid Step8 Intramolecular Lactamization (HATU, DIPEA) Step7->Step8 Step9 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Step8->Step9 Ring Closure

Caption: Step-by-step synthetic workflow for 8,8-Dimethyl-1-azaspiro[1]decan-2-one via homoallylation and lactamization.

Conclusion

8,8-Dimethyl-1-azaspiro[1]decan-2-one is not merely a chemical curiosity; it is a highly engineered scaffold designed to solve specific problems in medicinal chemistry. By integrating a conformationally rigid spiro-center, a metabolically protective gem-dimethyl group, and a versatile γ -lactam handle, it perfectly embodies the principles required to successfully navigate modern drug discovery pipelines.

References

  • [4] Title: The use of spirocyclic scaffolds in drug discovery. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • [3] Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

A Methodological Framework for Elucidating the In Vitro Mechanism of Action of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

Introduction The 1-azaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic structure found in a variety of biologically active natural products and synthetic compounds, exhibiting activities ranging from central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-azaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic structure found in a variety of biologically active natural products and synthetic compounds, exhibiting activities ranging from central nervous system modulation to anticancer and antimicrobial effects.[1][2] Derivatives of this core have been identified as muscarinic agonists, kappa-opioid receptor antagonists, and inhibitors of the mitochondrial permeability transition pore.[3][4]

This guide addresses 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, a specific analogue for which, to date, no public data on the mechanism of action exists. The absence of established activity is not a barrier but an opportunity. It necessitates a systematic, unbiased, and tiered approach to mechanistic investigation. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically characterize the in vitro mechanism of action of this novel chemical entity. Our approach is not a rigid set of instructions but a logical, cascading workflow designed to move from broad phenotypic observations to specific molecular target identification and validation.

Part 1: Foundational Characterization & Target Scaffolding

Before embarking on complex biological assays, a foundational understanding of the compound's properties and likely target space is essential. This initial phase ensures the integrity of subsequent experiments and provides a rational basis for hypothesis generation.

Physicochemical Profiling: The Prerequisite for Reliable Data

The most common source of artifacts in in vitro screening is poor compound solubility or stability. Therefore, initial profiling is a non-negotiable, self-validating step.

Protocol: Kinetic Solubility and Stability Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Buffer Dilution: Serially dilute the stock solution into the primary aqueous assay buffer to be used in subsequent screens (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Nephelometry: Measure turbidity using a nephelometer at time zero and after a relevant incubation period (e.g., 2 hours) at the assay temperature (e.g., 37°C). The concentration at which a significant increase in turbidity is observed defines the kinetic solubility limit.

  • LC-MS Stability: At parallel time points, analyze aliquots of the diluted compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound's peak area. A decrease of >10% over the incubation period indicates instability.

  • Causality: Performing assays below the established kinetic solubility limit is critical to prevent compound precipitation, which can lead to false-positive results through non-specific aggregation-based inhibition or light-scattering artifacts in optical assays. LC-MS analysis confirms that any observed biological effect is due to the parent molecule and not a degradant.

In Silico Target Prediction: Hypothesis Generation

Computational tools can predict potential biological targets based on structural similarity to known ligands, providing an initial, hypothesis-generating map for subsequent experimental validation.

Workflow: Structure-Based Target Prediction

  • Structure Input: Obtain the 2D structure (SMILES format) of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

  • Database Screening: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) that screen the compound's topology against databases of known bioactive ligands.

  • Target Class Analysis: Analyze the output, which typically ranks potential target classes (e.g., G-protein coupled receptors, kinases, ion channels) by probability.

  • Expertise & Interpretation: The spirocyclic lactam core is common in CNS-active compounds.[5] Therefore, a high probability score for targets like GABA-A receptors, opioid receptors, or muscarinic receptors should be prioritized for investigation.[3]

Part 2: Tier 1 - Broad Phenotypic & Target-Class Screening

The goal of this tier is to cast a wide net, identifying the broad biological "area code" in which the compound is active. This is an unbiased approach to discovering its primary effect without preconceived notions.

High-Throughput Cytotoxicity Screening

An essential first screen is to determine if the compound has anti-proliferative or cytotoxic effects. This is particularly relevant given that related structures have shown anticancer potential.[2][6]

Protocol: NCI-60 Cell Line Panel Cytotoxicity Assay (Adapted)

  • Cell Plating: Seed cells from a diverse panel of cancer cell lines (representing different tissue origins like leukemia, lung, colon, CNS, etc.) into 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (e.g., from 100 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[7]

  • Viability Assessment: Use a metabolic assay such as MTT or a fluorescence-based assay like CellTiter-Blue to assess cell viability.[8]

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line.

  • Causality: Screening against a large, diverse panel provides a rich dataset. A compound that is broadly cytotoxic across all lines may suggest a general mechanism like mitochondrial toxicity.[4] In contrast, selective potency against a specific lineage (e.g., CNS-derived cell lines) provides a strong rationale for focusing subsequent efforts on neuro-active targets.

Broad Target Binding Profiling

To efficiently survey a wide range of potential protein targets, leveraging a commercial radioligand binding panel is a cost- and time-effective strategy. This provides a snapshot of the compound's promiscuity and potential primary target classes.

Workflow: Outsourced Target Binding Screen (e.g., Eurofins SafetyScreen44)

  • Compound Submission: Provide a qualified sample (with known purity and concentration) of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one to a contract research organization.

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in a battery of radioligand binding assays for dozens of common drug targets, including GPCRs, ion channels, and transporters.

  • Hit Identification: A "hit" is defined as significant displacement (>50%) of the radioligand.

  • Interpretation: This screen can rapidly confirm or refute hypotheses from in silico analysis. A clean profile suggests a highly specific compound, while multiple hits may indicate promiscuity or an off-target liability. A strong hit on a CNS receptor, for instance, would provide a direct path to the focused assays described in Part 3.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hypothesis-Driven Investigation Compound Test Compound: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Screening Parallel Screening Compound->Screening Cytotoxicity Cytotoxicity Panel (e.g., NCI-60) Screening->Cytotoxicity Cell-Based Binding Broad Binding Panel (e.g., SafetyScreen44) Screening->Binding Biochemical Result_Cyto Result: Anti-proliferative Activity Cytotoxicity->Result_Cyto Result_Bind Result: Specific Receptor Hit (e.g., GABA-A) Binding->Result_Bind Path_Cancer Pathway: Cancer Biology (Kinase, Cell Cycle) Result_Cyto->Path_Cancer Path_CNS Pathway: Neuropharmacology (Receptor Function) Result_Bind->Path_CNS

Caption: Tier 1 screening workflow to guide mechanistic studies.

Part 3: Tier 2 - Target Validation & Functional Characterization

Results from Tier 1 generate specific, testable hypotheses. The objective of Tier 2 is to validate the putative target class and determine the compound's functional effect (e.g., agonist, antagonist, modulator).

Scenario A: CNS Receptor Activity Detected

If the Tier 1 binding screen identifies a hit on a CNS receptor, such as the GABA-A receptor (a target for related spirocyclic structures), the next step is functional validation.[5]

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

  • System Preparation: Utilize Xenopus laevis oocytes microinjected with cRNAs encoding the subunits of the target receptor (e.g., human α1, β2, and γ2L subunits for the GABA-A receptor).[9]

  • Electrophysiology: Clamp the oocyte membrane potential at -70 mV.

  • Agonist/Antagonist Test:

    • Perfuse the oocyte with a sub-maximal (EC20) concentration of the natural ligand (e.g., GABA).

    • Co-apply the test compound with the GABA EC20 concentration. An increase in current indicates positive allosteric modulation, while a decrease suggests negative modulation or channel block.[9][10]

    • To test for direct agonism, apply the test compound alone.

    • To test for competitive antagonism, generate a full GABA dose-response curve in the absence and presence of the test compound. A rightward shift in the EC50 indicates competitive antagonism.

  • Data Analysis: Quantify the modulation or inhibition as a percentage of the control GABA response. Generate dose-response curves to determine the EC50 (for agonists/modulators) or IC50 (for inhibitors).

  • Trustworthiness: The TEVC assay is a gold-standard functional assay that directly measures ion flux, providing unambiguous evidence of receptor modulation. Including known modulators (e.g., Diazepam as a positive control, Picrotoxin as a channel blocker) is essential for validating the assay system.[11]

G cluster_GABA GABA-A Receptor Modulation Pathway GABA GABA Receptor GABA-A Receptor α β γ GABA->Receptor:f0 Binds Compound Test Compound Compound->Receptor:gamma Allosteric Modulation IonChannel Chloride Ion Channel (Closed) Receptor->IonChannel Conformational Change IonChannelOpen Chloride Ion Channel (Open) IonChannel->IonChannelOpen Gating Hyperpolarization Membrane Hyperpolarization (Inhibition) IonChannelOpen->Hyperpolarization Cl- Influx

Caption: Hypothetical modulation of a GABA-A receptor signaling pathway.

Scenario B: Anti-proliferative Activity Detected

If Tier 1 screening reveals selective anti-proliferative activity, the next steps aim to identify the underlying cellular mechanism.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Culture a sensitive cancer cell line (identified from Tier 1) and treat with the test compound at its GI50 concentration for 24, 48, and 72 hours.

  • Cell Staining: Harvest and fix the cells (e.g., with 70% ethanol). Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.

  • Causality: Identifying the point of arrest provides critical clues to the molecular target. For example, an arrest in the G2/M phase is consistent with the inhibition of proteins essential for mitosis, such as Haspin kinase, a target for some novel inhibitors.[7][8]

Part 4: Tier 3 - Definitive Mechanism & Target Engagement

With a validated target class and functional effect, Tier 3 experiments are designed to provide quantitative, definitive proof of the molecular mechanism.

Enzyme Inhibition Kinetics

If a specific enzyme (e.g., a kinase) is identified as the putative target, it is crucial to determine the mode of inhibition.

Protocol: Michaelis-Menten Kinetics

  • Assay Setup: Use a purified, recombinant version of the target enzyme. Set up reactions with a fixed concentration of the enzyme and varying concentrations of its substrate.

  • Inhibitor Addition: Run the reactions in the absence and presence of several fixed concentrations of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

  • Velocity Measurement: Measure the initial reaction velocity (v₀) under each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[Substrate]).

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel.

  • Significance: This experiment definitively characterizes the nature of the enzyme-inhibitor interaction, which is critical for understanding its biological effect and for any future structure-activity relationship (SAR) studies.

Quantitative Binding Affinity Determination

For a receptor target, precisely quantifying the binding affinity (Kd) is the final step in confirming direct engagement.

Protocol: Saturation Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the specific receptor of interest.

  • Assay Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand for that target.

  • Competition: In a parallel set of tubes, perform the same incubations in the presence of a high concentration of the unlabeled test compound (or a known ligand) to determine non-specific binding.

  • Separation & Counting: Rapidly filter the reactions to separate bound from free radioligand and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding versus the radioligand concentration. Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). A competitive binding assay, where the test compound competes against a single concentration of radioligand, can be used to determine its inhibitory constant (Ki).

Summary of Quantitative Data

The experimental workflows described will generate quantitative data that must be systematically organized to build a comprehensive profile of the compound.

Assay TypeParameter(s)Example ValueImplication
Cytotoxicity GI50 (µM)5.2 (A549 Lung)Potent anti-proliferative activity in a specific cell line.
Receptor Binding % Inhibition @ 10µM85% (GABA-A)Strong evidence for direct interaction with the GABA-A receptor.
Functional (TEVC) IC50 (µM)2.5Functional antagonism/modulation of the target receptor.
Enzyme Kinetics Ki (µM), Mode0.8, CompetitiveHigh-affinity, competitive inhibitor of the target enzyme.
Binding Affinity Kd (nM)150Direct, high-affinity binding to the molecular target.

References

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]

  • Toll, L., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. Available at: [Link]

  • Ishii, Y., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Stewart, D., et al. (2023). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. PMC. Available at: [Link]

  • El-Gendy, M. A., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Mendonc, F., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. Available at: [Link]

  • Sajomsang, W., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link]

  • Fallacara, A. L., et al. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. ACS Publications. Available at: [Link]

  • Zaugg, J., et al. (2014). GABAA Receptor Modulation by Compounds Isolated from Salvia triloba L. SCIRP. Available at: [Link]

  • Papakyriakou, A., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione Derivatives. MDPI. Available at: [Link]

  • PubChem. 8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one. Available at: [Link]

  • Treven, M., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Publications. Available at: [Link]

  • Ulucam, G., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed. Available at: [Link]

  • Kessler, A., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. PubMed. Available at: [Link]

  • Zaugg, J., et al. (2014). GABAA Receptor Modulation by Compounds Isolated from Salvia triloba L. SCIRP. Available at: [Link]

  • Fallacara, A. L., et al. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. PMC. Available at: [Link]

  • Kumar, A., et al. Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available at: [Link]

  • Mendonça, F., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Sharma, A., et al. (2005). Synthesis of novel spiro-β-lactams. Indian Academy of Sciences. Available at: [Link]

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: A Privileged Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Architectural Deconstruction: The Rise of Spirocyclic Lactams In contemporary medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Architectural Deconstruction: The Rise of Spirocyclic Lactams

In contemporary medicinal chemistry, the paradigm has shifted from flat, heteroaromatic structures toward complex, three-dimensional architectures—a movement often termed the "escape from flatland." High fractions of sp3-hybridized carbons ( Fsp3​ ) correlate strongly with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic profiles .

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) represents a highly optimized embodiment of this design philosophy. It is a spirocyclic γ -lactam (pyrrolidin-2-one) fused to a cyclohexane ring at the C5 spiro center, fortified by a gem-dimethyl substitution at the 8-position. This specific topological arrangement creates a rigid, vector-specific pharmacophore that is increasingly utilized in peptidomimetics, PROTAC linkers, and central nervous system (CNS) drug discovery.

SAR Core 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Privileged Scaffold) Spiro Spirocyclic Fusion (C5) Core->Spiro Gem 8,8-Dimethyl Substitution Core->Gem Lactam Gamma-Lactam Ring Core->Lactam Spiro_Effect Conformational Rigidity & High Fsp3 (0.91) Spiro->Spiro_Effect Gem_Effect Steric Shielding & Metabolic Stability Gem->Gem_Effect Lactam_Effect Directional H-Bonding (Beta-turn mimetic) Lactam->Lactam_Effect

Figure 1: Structure-Property Relationship (SPR) logic of the 8,8-dimethyl-1-azaspiro[4.5]decan-2-one scaffold.

Quantitative Physicochemical Profiling

The physicochemical properties of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one dictate its behavior in biological systems and its utility in synthetic workflows. The gem-dimethyl group significantly increases the lipophilicity (LogP) while the γ -lactam core provides a highly directional hydrogen bond donor/acceptor pair.

PropertyValueMechanistic Implication
Molecular Formula C11​H19​NO Highly aliphatic framework.
Molecular Weight 181.28 g/mol Low molecular weight; ideal for fragment-based drug discovery (FBDD) or as a PROTAC linker.
Topological Polar Surface Area (TPSA) 29.10 ŲExcellent membrane permeability; highly likely to cross the Blood-Brain Barrier (BBB).
Fraction sp3 ( Fsp3​ ) 0.91 (10/11 carbons)Exceptional 3D character; minimizes π−π stacking-induced aggregation.
H-Bond Donors / Acceptors 1 / 1Precise, unidirectional interaction vectors for target binding.
Rotatable Bonds 0Absolute conformational rigidity; minimizes entropy loss upon target binding.

Mechanistic Causality in Scaffold Design

As an Application Scientist, it is critical to understand why this specific substitution pattern is valuable, rather than just observing its structure.

  • The Gem-Dimethyl Effect (Conformational Locking): In an unsubstituted spiro[4.5]decane system, the cyclohexane ring can undergo rapid chair-to-chair inversion. By introducing a gem-dimethyl group at the 8-position (para to the spiro carbon), the ring is locked. One methyl group is forced axial and the other equatorial. This creates severe 1,3-diaxial steric interactions if the ring attempts to flip, effectively freezing the cyclohexane ring in a single, lower-energy chair conformation. This conformational locking is crucial for entropy-driven target binding, as the ligand does not need to expend energy to adopt its bioactive conformation.

  • Metabolic Shielding: The para-position of a cyclohexane ring is notoriously susceptible to cytochrome P450 (CYP450) mediated aliphatic hydroxylation. The 8,8-dimethyl substitution acts as a steric shield, blocking this metabolic soft spot and significantly extending the half-life ( t1/2​ ) of the pharmacophore in vivo.

Synthetic Methodology: Ir-Catalyzed C(sp3)–H Amidation

Traditional syntheses of spirocyclic lactams often rely on multi-step Staudinger cycloadditions or basic alkylations that suffer from poor regioselectivity and low yields due to the steric hindrance of the spiro center.

A highly advanced, self-validating protocol utilizes Iridium-catalyzed intramolecular C(sp3)–H amidation via an Ir-nitrene intermediate . This method allows for the direct insertion of nitrogen into an unactivated tertiary C-H bond.

G A Dioxazolone Precursor (Substrate) C Ir-Nitrene Intermediate (Reactive Species) A->C Heat/Solvent B [Cp*IrCl2]2 + NaBArF4 (Catalyst Activation) B->C Ir(III) Catalyst D Intramolecular C(sp3)-H Insertion C->D CO2 Extrusion E 8,8-Dimethyl-1-azaspiro [4.5]decan-2-one D->E Ring Closure

Figure 2: Mechanistic workflow of Iridium-catalyzed C(sp3)-H amidation for spiro-lactam synthesis.

Step-by-Step Self-Validating Protocol

Objective: Synthesize 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one from its corresponding 3-(4,4-dimethylcyclohexyl)-1,4,2-dioxazol-5-one precursor.

Step 1: Catalyst Activation

  • Action: In a nitrogen-filled glovebox, combine [Cp∗IrCl2​]2​ (2 mol%) and NaBArF4​ (4 mol%) in anhydrous Hexafluoro-2-propanol (HFIP).

  • Causality: The NaBArF4​ abstracts the chloride ligands from the Ir precatalyst, generating a highly electrophilic cationic Ir(III) species. HFIP is chosen specifically because its strong hydrogen-bonding capability and low nucleophilicity stabilize the highly reactive cationic intermediates without coordinating to and poisoning the metal center.

Step 2: Substrate Introduction & Reaction

  • Action: Add the dioxazolone precursor (1.0 equiv) to the activated catalyst solution. Seal the vessel, remove it from the glovebox, and heat to 60 °C for 12 hours.

  • Causality: Heating induces the extrusion of CO2​ from the dioxazolone, generating an electrophilic Ir-nitrene intermediate. The rigid geometry of the substrate forces the nitrene into close proximity with the tertiary C-H bond, driving a regioselective intramolecular insertion to form the spiro-lactam ring.

Step 3: In-Process Control (IPC) & Validation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10:1 petroleum ether/ethyl acetate eluent system.

  • Validation: The system is self-validating. The non-polar dioxazolone precursor ( Rf​≈0.7 ) will disappear, replaced by the highly polar, hydrogen-bonding lactam product ( Rf​≈0.3 ). If the precursor persists, catalyst poisoning by adventitious water is the likely cause, validating the need for strict anhydrous conditions.

Step 4: Isolation and Structural Verification

  • Action: Concentrate the mixture under reduced pressure and purify via flash column chromatography.

  • Validation: Confirm structural integrity via 1H NMR and HRMS. The successful insertion is validated by the disappearance of the dioxazolone proton signals and the appearance of a broad singlet at δ≈6.0−6.5 ppm corresponding to the newly formed lactam N-H proton. HRMS must confirm the [M+H]+ mass of 182.15.

Strategic Applications in Drug Development

The 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scaffold is not merely a structural curiosity; it is a highly functional tool for medicinal chemists .

  • PROTAC Rigid Linkers: In Proteolysis Targeting Chimeras (PROTACs), flexible PEG linkers often lead to entropic penalties and poor cell permeability. Incorporating this rigid spiro-lactam into the linker design restricts the conformational ensemble, pre-organizing the spatial distance between the target-protein ligand and the E3 ligase ligand, thereby enhancing ternary complex formation.

  • Peptidomimetics ( β -Turn Mimetics): The γ -lactam ring is a well-established bioisostere for peptide bonds. The spirocyclic fusion forces the attached substituents into a geometry that perfectly mimics a peptide β -turn, making it an ideal scaffold for designing inhibitors of protein-protein interactions (PPIs) where a β -turn is the key recognition motif.

References

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study Source: RSC Advances URL:[Link]

  • Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Escaping Flatland: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one as a Next-Generation Spirocyclic Building Block

An in-depth technical guide on the utility, synthesis, and application of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one in modern medicinal chemistry. Executive Summary The pharmaceutical industry's historical reliance on plan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utility, synthesis, and application of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one in modern medicinal chemistry.

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp2 -hybridized aromatic scaffolds has frequently led to drug candidates with poor aqueous solubility, high off-target promiscuity, and suboptimal metabolic profiles. The paradigm shift toward three-dimensional (3D) architectures has elevated the importance of 1[1] as a critical metric for clinical success.

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) represents a highly optimized spirocyclic lactam building block. By fusing a pyrrolidin-2-one ring to a 4,4-dimethylcyclohexane system, this scaffold provides exceptional structural rigidity, a high Fsp3 index, and a sterically shielded core that resists cytochrome P450 (CYP450) mediated oxidation. This whitepaper details the structural rationale, synthetic methodologies, and drug discovery applications of this versatile intermediate.

Structural Rationale & The Fsp3 Paradigm

The 2[2] is a γ -lactam where the nitrogen and the α -carbon are part of a spiro-fused cyclohexane system. The addition of the 8,8-dimethyl substitution serves two primary mechanistic purposes in drug design:

  • Conformational Locking: The gem-dimethyl group anchors the cyclohexane ring in a single, predictable chair conformation, minimizing entropic penalties upon target binding.

  • Metabolic Shielding: The C8 position of an unsubstituted azaspiro[4.5]decane is a known "soft spot" for oxidative metabolism. The gem-dimethyl substitution effectively blocks hydroxylation, prolonging the compound's half-life in vivo.

Fsp3Logic Spiro 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (High Fsp3 & Rigid 3D Core) Sol Enhanced Aqueous Solubility Spiro->Sol Tox Reduced Off-Target Promiscuity Spiro->Tox Met Blocked C8 Oxidation (Metabolic Stability) Spiro->Met Clin Higher Clinical Success Rate Sol->Clin Tox->Clin Met->Clin

Fig 1. Logical flow demonstrating how the spirocyclic core translates to clinical success.

Comparative Physicochemical Data

To illustrate the "escape from flatland," the table below compares 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one with a planar aromatic analog, 3,3-Dimethylindolin-2-one.

Property8,8-Dimethyl-1-azaspiro[4.5]decan-2-one3,3-Dimethylindolin-2-one (Flat Analog)Molecular Formula C11​H19​NO C10​H11​NO Fsp3 (Fraction sp3 )0.91 (10/11 carbons)0.20 (2/10 carbons)3D Character (PMI)High (Spherical/Rod-like)Low (Disc-like / Planar)Aqueous SolubilityHigh (Aliphatic core disrupts π -stacking)Low (Strong crystal lattice via π π stacking)CYP450 LiabilityLow (Aliphatic, sterically shielded)Moderate (Aromatic ring susceptible to epoxidation)

Synthetic Methodology: The Sulfinyl Imine Pathway

While classical Strecker or Bucherer-Bergs reactions can build spiro-hydantoins, the targeted synthesis of the γ -lactam (pyrrolidin-2-one) spirocycle requires a precise 2-carbon extension from the spiro center. The most robust, self-validating approach utilizes Ellman’s auxiliary (tert-butanesulfinamide) to prevent over-addition and control nucleophilic attack, followed by oxidative cleavage and lactamization.

Synthesis A 4,4-Dimethyl- cyclohexanone B Sulfinyl Imine Intermediate A->B Ti(OEt)4, t-BuSONH2 C Homoallylic Amine B->C Allyl-MgBr, CH2Cl2 D 8,8-Dimethyl-1-azaspiro [4.5]decan-2-one C->D 1. RuCl3/NaIO4 2. HCl, MeOH 3. Toluene, Δ

Fig 2. Step-by-step synthetic workflow for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

Experimental Protocol: Step-by-Step Synthesis

Causality & Trustworthiness: This protocol is designed as a self-validating system. The use of Ti(OEt)4​ acts both as a Lewis acid to activate the ketone and as a water scavenger to drive imine formation. The oxidative cleavage utilizes a catalytic RuCl3​ system, which is highly chemoselective for terminal olefins over aliphatic rings.

Step 1: Formation of the Sulfinyl Imine
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4,4-dimethylcyclohexanone (1.0 equiv, 10 mmol) and 2-methylpropane-2-sulfinamide (1.1 equiv, 11 mmol) in anhydrous THF (30 mL).

  • Activation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv, 20 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The imine product will appear as a less polar spot compared to the sulfinamide.

  • Workup: Quench with saturated aqueous NaHCO3​ (equal volume) to precipitate titanium salts. Filter through a Celite pad, extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Step 2: Allylation to the Homoallylic Amine
  • Setup: Dissolve the crude sulfinyl imine in anhydrous CH2​Cl2​ (40 mL) and cool to -78 °C under argon.

  • Nucleophilic Attack: Add Allylmagnesium bromide (1.0 M in ether, 1.5 equiv, 15 mmol) dropwise over 15 minutes. Causality: The bulky tert-butanesulfinyl group prevents di-alkylation and stabilizes the resulting nitrogen anion.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , wash with brine, dry, and concentrate.

Step 3: Oxidative Cleavage and Lactamization
  • Oxidation: Dissolve the homoallylic amine in a mixture of CH3​CN/CCl4​/H2​O (2:2:3, 35 mL). Add NaIO4​ (4.0 equiv) and a catalytic amount of RuCl3​⋅H2​O (5 mol%). Stir vigorously at room temperature for 4 hours until the alkene is fully cleaved to the carboxylic acid.

  • Deprotection: Filter the mixture, concentrate to remove organics, and extract the aqueous layer with EtOAc. Dissolve the crude acid in MeOH (20 mL) and add 4M HCl in dioxane (5 mL) to cleave the sulfinyl group (stir 1 h at RT).

  • Cyclization: Concentrate the mixture to yield the crude amino acid hydrochloride. Suspend in toluene (40 mL), add triethylamine (2.0 equiv) to liberate the free base, and reflux with a Dean-Stark trap for 12 hours to drive the spontaneous γ -lactamization.

  • Final Validation: Purify via flash chromatography. The final 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one will show a characteristic lactam carbonyl stretch at ~1690 cm−1 in IR, and a singlet for the gem-dimethyl protons at ~0.95 ppm in 1H NMR.

Applications in Drug Discovery

The 3[3] of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one is highly versatile for downstream functionalization:

  • N-Alkylation/Arylation: The lactam nitrogen (position 1) can be readily deprotonated with NaH or KHMDS and alkylated with electrophiles, or arylated via Buchwald-Hartwig/Ullmann cross-coupling to generate targeted libraries.

  • α -Functionalization: The C3 position (adjacent to the carbonyl) can be enolized and functionalized (e.g., fluorination, alkylation) to tune the pKa and lipophilicity of the molecule.

  • CNS & Oncology Targets: Similar 4[4] have been utilized as potent σ1​ receptor radioligands for tumor imaging due to their low lipophilicity and high target selectivity. The 8,8-dimethyl variant offers identical geometric advantages with enhanced lipophilic binding interactions for deep hydrophobic pockets in kinase domains.

References

  • Wei, W., & Srinivasulu, C. (2020). Fsp3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. Drug Discovery Today. 1

  • Aaron Chemicals. 1-Azaspiro[4.5]decan-2-one (CAS: 5498-74-8) Catalog and Applications. 2

  • Hayrapetyan, D., & Stepanova, V. (2021). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. European Journal of Organic Chemistry. 3

  • ACS Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. 4

Sources

Foundational

Literature Review and Technical Guide: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Derivatives

Executive Summary & Structural Rationale The 1-azaspiro[4.5]decan-2-one scaffold represents a privileged spirocyclic gamma-lactam core utilized extensively in both pharmaceutical drug discovery and modern agrochemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1-azaspiro[4.5]decan-2-one scaffold represents a privileged spirocyclic gamma-lactam core utilized extensively in both pharmaceutical drug discovery and modern agrochemical development. Introducing gem-dimethyl groups at the 8-position to form 8,8-dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) imparts profound physicochemical and stereoelectronic effects.

From a mechanistic perspective, the steric bulk of the 8,8-dimethyl moiety effectively anchors the cyclohexane ring into a rigid chair conformation. This conformational locking prevents ring-flipping, thereby minimizing pseudo-allylic strain. For drug development professionals, this rigidity provides a predictable three-dimensional vector for subsequent functionalization, ensuring that substituents at the lactam nitrogen or the alpha-carbon project into target binding pockets with high thermodynamic efficiency.

Synthetic Methodologies

Historically, spirocyclic lactams were synthesized via multi-step Strecker-type condensations followed by lactamization. However, modern transition-metal catalysis has revolutionized this approach, allowing for safer and more atom-economical pathways.

Classical Strecker-Lactamization

The traditional route involves the condensation of 4,4-dimethylcyclohexanone with potassium cyanide and ammonium chloride to yield an alpha-amino nitrile. This intermediate is subsequently hydrolyzed and cyclized. While robust, this method suffers from the use of highly toxic cyanide salts and harsh hydrolysis conditions that are incompatible with sensitive functional groups.

Iridium-Catalyzed C-H Amidation

A highly advanced, atom-economical approach utilizes Ir-catalyzed C(sp³)-H amidation. As demonstrated in recent literature, dioxazolone precursors can be decomposed by iridium catalysts to form reactive Ir-nitrene intermediates. These intermediates undergo direct intramolecular C-H insertion to construct the spirocyclic lactam core in a single step[1]. This method allows for late-stage functionalization and bypasses the toxicity of classical routes.

Synthesis A 4,4-Dimethylcyclohexanone B Strecker Condensation (KCN, NH4Cl) A->B C Alpha-Amino Nitrile B->C D Hydrolysis & Lactamization C->D E 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one D->E F Cyclohexyl Amide Precursor G Ir-Catalyzed C-H Amidation (Ir-Nitrene Intermediate) F->G G->E

Synthetic pathways for 8,8-dimethyl-1-azaspiro[4.5]decan-2-one.

Applications in Drug Discovery & Agrochemicals

IRAK4 Inhibition (Immunology)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling pathways. Aberrant IRAK4 activity drives autoimmune diseases and malignancies. Recent patent literature highlights the use of substituted 1-azaspiro[4.5]decan-2-one derivatives as potent IRAK4 inhibitors[2]. The spirocyclic core projects the pharmacophore deep into the ATP-binding pocket with high precision, while the 8,8-dimethyl groups optimize lipophilic ligand efficiency (LLE) and metabolic stability against cytochrome P450 degradation.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase Activity MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Inhibitor Spirocyclic Inhibitor (8,8-Dimethyl Derivative) Inhibitor->IRAK4 NFkB NF-κB Translocation (Inflammation) IRAK1->NFkB

IRAK4 signaling pathway inhibition by spirocyclic derivatives.

Lipid Biosynthesis Inhibition (Agrochemicals)

In the agricultural sector, the spirocyclic ketoenol derivative Spirotetramat (cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate) is a blockbuster systemic insecticide[3]. It acts as an acetyl-CoA carboxylase (ACC) inhibitor, disrupting lipid biosynthesis in sucking insects[4]. Incorporating the 8,8-dimethyl analog serves as a valuable building block for exploring next-generation tetramic acid derivatives with altered xylem/phloem transport dynamics.

Quantitative Data Summaries

Table 1: Pharmacological & Agrochemical Profiles
Compound ClassPrimary TargetRepresentative ActivityPrimary Application
Spirotetramat (Ketoenol) Acetyl-CoA Carboxylase (ACC)EC₅₀ < 1 mg/L (Aphids)Systemic Insecticide
1-Azaspiro[4.5]decan-2-ones IRAK4 KinaseIC₅₀ < 10 nMAutoimmune Therapeutics
8,8-Dimethyl Derivatives IRAK4 / Target XEnhanced Metabolic Half-lifeLead Optimization
Table 2: Synthetic Methodologies Comparison
MethodologyPrecursorCatalyst / Key ReagentSolventTypical Yield
Strecker-Lactamization 4,4-DimethylcyclohexanoneKCN, NH₄Cl, HClH₂O / EtOH40 - 55%
C-H Amination N-TosyloxycarbamateRh₂(OAc)₄DCM60 - 70%[5]
Ir-Catalyzed Amidation Dioxazolone[Cp*IrCl₂]₂, NaBArF₄HFIP75 - 85%[1]

Experimental Protocols

Protocol 1: Synthesis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one via Ir-Catalysis
  • Step 1: Precursor Preparation. Synthesize the corresponding dioxazolone from 4,4-dimethylcyclohexanecarboxylic acid.

  • Step 2: Catalytic Amidation. In a flame-dried Schlenk flask, combine the dioxazolone (1.0 equiv),[Cp*IrCl₂]₂ catalyst (2 mol%), and NaBArF₄ (4 mol%) in hexafluoro-2-propanol (HFIP).

    • Causality Note: The addition of NaBArF₄ acts as a halide scavenger to generate the active cationic iridium species. HFIP is chosen over standard solvents because its strong hydrogen-bond donating ability stabilizes the highly electrophilic Ir-nitrene intermediate, drastically reducing the activation energy required for the subsequent C(sp³)-H insertion and preventing off-target degradation[1].

  • Step 3: Reaction & Workup. Stir at 60 °C for 12 hours. Monitor via TLC (stain with ninhydrin). Quench with saturated NaHCO₃ to neutralize acidic byproducts, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation Checkpoint: Before proceeding to biological assays, the purity of the synthesized compound must be confirmed via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to ensure >98% purity. Trace transition metal impurities from the Ir-catalyst can cause false positives in downstream metalloenzyme assays.

Protocol 2: In Vitro IRAK4 Kinase Assay
  • Step 1: Reagent Preparation. Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Tween-20.

    • Causality Note: DTT is essential to maintain the catalytic cysteine residues of IRAK4 in a reduced, active state. Tween-20 is a critical addition; without this non-ionic detergent, the highly lipophilic 8,8-dimethyl spirocyclic derivatives tend to form colloidal aggregates, leading to non-specific enzyme inhibition (PAINS behavior) and artificially inflated potency.

  • Step 2: Compound Incubation. Dispense 8,8-dimethyl-1-azaspiro[4.5]decan-2-one derivatives (serial dilutions in DMSO) into a 384-well plate. Add recombinant human IRAK4 enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3: Reaction Initiation. Add ATP (at Kₘ concentration) and a fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Step 4: Detection. Quench the reaction with EDTA and measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate IC₅₀ values using a 4-parameter logistic regression.

References

  • [2] Google Patents. US12240832B2 - IRAK4 inhibitors. URL:

  • [4] Australian Pesticides and Veterinary Medicines Authority (APVMA). Evaluation of the new active SPIROTETRAMAT in the product MOVENTO 240 SC INSECTICIDE. URL:[Link]

  • [3] Regulations.gov. Spirotetramat. Human Health Risk Assessment for the Petition for a Tolerance. URL:[Link]

  • [1] The Journal of Organic Chemistry (ACS Publications). Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. URL:[Link]

  • [5] Organic Syntheses. Procedure: 3-oxa-1-azaspiro[4.5]decan-2-one. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Binding Affinity of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

A Senior Application Scientist's Perspective on Strategy and Execution Foreword: Charting the Unexplored Binding Landscape of a Novel Spirocyclic Lactam In the landscape of contemporary drug discovery, the exploration of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Strategy and Execution

Foreword: Charting the Unexplored Binding Landscape of a Novel Spirocyclic Lactam

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic modalities. The spirocyclic lactam, 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, represents such an intriguing yet uncharacterized entity. Its rigid, three-dimensional architecture, a feature common to many biologically active spiro compounds, suggests a high potential for specific and potent interactions with biological targets.[1][2] However, a thorough review of the current scientific literature reveals a significant knowledge gap: there are no published binding affinity studies for this specific molecule.

This guide, therefore, is constructed not as a retrospective analysis but as a forward-looking strategic plan. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, technically robust framework for the systematic investigation of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one's binding affinity. We will proceed from the foundational principles of binding interactions to the practical execution of state-of-the-art biophysical and biochemical assays. The causality behind each experimental choice will be elucidated, ensuring that the described protocols are not merely a series of steps, but a self-validating system for generating high-fidelity data.

Our exploration will be grounded in three pillars of scientific integrity: establishing a robust screening cascade, meticulously characterizing the thermodynamics and kinetics of binding, and validating findings through orthogonal methodologies. This document will serve as a technical playbook for transforming 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one from a chemical curiosity into a well-characterized molecular probe with a defined interaction profile.

Part 1: Foundational Strategy - A Multi-Pronged Approach to Binding Affinity Determination

Given the absence of a known biological target for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, our initial strategy must be twofold: target identification and subsequent deep characterization of the binding interaction. This necessitates a tiered approach, beginning with broad, high-throughput methods and progressing to more focused, information-rich techniques.

The core of our strategy is to employ a suite of orthogonal, label-free, and labeled binding assays. This ensures that any observed binding event is not an artifact of a particular technology and allows for a comprehensive understanding of the interaction. The primary techniques we will focus on are:

  • Surface Plasmon Resonance (SPR): For real-time, label-free kinetic analysis (association and dissociation rates) and affinity determination.[3][4]

  • Isothermal Titration Calorimetry (ITC): The gold standard for directly measuring the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) in solution.[5][6][7]

  • Radioligand Binding Assays: A highly sensitive and robust method, particularly valuable for membrane-bound targets like GPCRs and ion channels.[8][9]

The following diagram illustrates the logical workflow for characterizing a novel compound like 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: In-depth Biophysical Characterization cluster_2 Phase 3: Biochemical Validation & Specificity Target_ID Target Identification (e.g., Affinity Chromatography-MS, Cellular Thermal Shift Assay) HTS_Screen High-Throughput Screening (e.g., Fragment-based screening via SPR) Target_ID->HTS_Screen SPR_Kinetics Surface Plasmon Resonance (SPR) - Kinetic & Affinity Determination (ka, kd, KD) HTS_Screen->SPR_Kinetics Identified Hit ITC_Thermo Isothermal Titration Calorimetry (ITC) - Thermodynamic Profile (ΔH, ΔS, n) - Orthogonal KD Validation SPR_Kinetics->ITC_Thermo Radioligand_Assay Radioligand Binding Assay - Affinity (Ki) in a more physiological context ITC_Thermo->Radioligand_Assay Confirmed Binder Specificity_Panel Specificity & Selectivity Profiling (Counter-screening against related targets) Radioligand_Assay->Specificity_Panel caption Workflow for Binding Affinity Characterization G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Membranes with Target Receptor Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-Ligand (at ~KD) Radioligand->Incubate Test_Compound 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Concentration Gradient) Test_Compound->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki caption Competition Radioligand Binding Assay Workflow

Caption: Competition Radioligand Binding Assay Workflow.

Part 3: Data Synthesis and Concluding Remarks

The successful execution of the protocols outlined in this guide will yield a comprehensive binding profile for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one. By integrating the kinetic data from SPR, the thermodynamic data from ITC, and the affinity data from radioligand binding, a complete and validated picture of the molecular interaction will emerge.

TechniqueKey Parameters ObtainedStrengths
Surface Plasmon Resonance (SPR) k_a, k_d, K_DReal-time kinetics, label-free
Isothermal Titration Calorimetry (ITC) K_D, n, ΔH, ΔSDirect thermodynamic measurement, in-solution, label-free
Radioligand Binding Assay K_iHigh sensitivity, robust, suitable for membrane targets

This multi-faceted approach ensures the trustworthiness of the results. A strong correlation between the K_D values obtained from SPR and ITC, and the K_i from the radioligand assay, would provide a high degree of confidence in the measured affinity. Discrepancies, on the other hand, can be equally informative, pointing towards potential complexities in the binding mechanism that warrant further investigation.

For researchers and drug development professionals, this guide provides a technically sound and logically structured pathway for characterizing novel chemical entities like 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one. By understanding the "why" behind each experimental step, we move beyond simple data generation towards true scientific insight, paving the way for the rational development of the next generation of therapeutics.

References

  • Duff, M. R., Grubbs, J., & Howell, S. C. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Receptor Biochemistry and Methodology, 1, 1-34.
  • Ghayem, D., & Bou-Abdallah, F. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein? ResearchGate. Retrieved from [Link]

  • Dunn, K. E., & Wark, A. W. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1829, 105-117.
  • David, L., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Molecules, 27(12), 3848. [Link]

  • Bitesize Bio. (2025, May 20). Top 10 Tips for Your Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. Retrieved from [Link]

  • Annis, D. A., et al. (2007). Method for Quantitative Protein−Ligand Affinity Measurements in Compound Mixtures. Analytical Chemistry, 79(13), 4850-4857.
  • Zhang, J., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Biocompare. (2023, September 28). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Retrieved from [Link]

  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(6), 1124-1132.
  • HETEROCYCLES. (2022, April 26). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]

  • PubChem. (n.d.). 8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Mass Spectrometry-Based Label-Free Ligand Binding Assays. Retrieved from [Link]

  • Alcaide, B., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6459-6467.
  • precisionFDA. (n.d.). N,N-DIMETHYL-8-THIA-2-AZASPIRO(4.5)DECANE-2-PROPANAMINE. Retrieved from [Link]

  • NextSDS. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one — Chemical Substance Information. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, August 21). 4 Types of Binding Assays you can do with SPR. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]

  • WuXi Biologics. (n.d.). SPR & BLI Binding Assays Services. Retrieved from [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1241.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one As drug discovery pivots toward highly selective, conformationally restricted scaffolds, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

As drug discovery pivots toward highly selective, conformationally restricted scaffolds, spirocyclic systems have emerged as privileged structures. Among these, 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) represents a masterclass in thermodynamic pre-organization. Widely utilized as a core intermediate in the synthesis of potent dual TYK2/JAK1 inhibitors [1], this molecule’s unique physicochemical profile is dictated by the delicate interplay between spirocyclic ring strain, gem-dimethyl steric locking, and γ -lactam resonance.

This whitepaper dissects the thermodynamic stability of this specific spiro-lactam, providing researchers with the fundamental physical organic chemistry and self-validating experimental workflows required to profile its behavior in drug development pipelines.

Structural Thermodynamics & Conformational Causality

The thermodynamic stability of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one cannot be evaluated as a single entity; it must be deconstructed into three interacting thermodynamic domains: the γ -lactam core, the spirocyclic junction, and the substituted cyclohexane ring.

γ -Lactam Resonance and Hydrolytic Resistance

The 5-membered pyrrolidin-2-one ( γ -lactam) ring is inherently stable due to the robust delocalization of the nitrogen lone pair into the carbonyl π∗ anti-bonding orbital. Unlike β -lactams, which suffer from severe angle strain (~90° internal angles) that drives rapid acyl-enzyme intermediate formation, γ -lactams possess internal angles of ~104–105°. This nearly optimal geometry minimizes Baeyer strain, drastically increasing the activation energy ( Ea​ ) required for nucleophilic attack. Kinetic studies on lactam ring sizes confirm that γ -lactams exhibit profound hydrolytic stability, hydrolyzing orders of magnitude slower than their β -lactam counterparts and remaining stable even under aggressive physiological conditions [2].

The Spiro Junction: Entropic Pre-organization

The fusion of the cyclopentyl lactam and the cyclohexyl ring at a single sp3 carbon (C5 of the lactam system) creates a rigid orthogonal geometry. Thermodynamically, this spiro junction increases the ground-state enthalpy ( ΔH ) due to localized steric crowding, but it provides a massive entropic ( ΔS ) advantage. By restricting the rotational degrees of freedom, the molecule is "pre-organized." When incorporated into an active pharmaceutical ingredient (API), this minimizes the entropic penalty of binding ( ΔSbinding​ ) to target kinases, directly translating to higher binding affinity ( ΔGbinding​ ).

The 8,8-Dimethyl Effect: Conformational Locking

In an unsubstituted spiro[4.5]decane system, the cyclohexane ring undergoes rapid chair-chair interconversions. However, the addition of the gem-dimethyl group at the C8 position (para to the spiro carbon) fundamentally alters the conformational energy landscape. Because two methyl groups occupy the same carbon, one must be axial and the other equatorial. The axial methyl group introduces severe 1,3-diaxial interactions with the axial protons at C6 and C10. To minimize the overall thermodynamic strain, the cyclohexane ring locks into a single, deep-energy-well chair conformation where the bulky spiro-fused lactam nitrogen is forced into the least sterically hindered equatorial trajectory. This conformational locking is the causal force behind the molecule's high target selectivity[1].

Thermodynamic Degradation Pathways

While thermodynamically stable, the molecule is susceptible to base-catalyzed hydrolysis (BAC2 mechanism) under extreme pH. The rate-limiting step is the formation of the tetrahedral intermediate. The bulky spiro-cyclohexyl system sterically shields the Re-face of the carbonyl, significantly reducing the Arrhenius pre-exponential factor ( A ) and lowering the frequency of successful nucleophilic collisions [3].

Hydrolysis Reactant 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Stable γ-Lactam) OH_Attack Nucleophilic Attack (OH-) High Kinetic Barrier Reactant->OH_Attack pH > 10 Tetrahedral Tetrahedral Intermediate (High Enthalpy State) OH_Attack->Tetrahedral Reversible (ΔG > 0) Cleavage C-N Bond Cleavage Rate-Limiting Step Tetrahedral->Cleavage Irreversible Product Ring-Opened Amino Acid (Thermodynamic Sink) Cleavage->Product Spontaneous (ΔG < 0)

Fig 1. Thermodynamic pathway of base-catalyzed γ-lactam hydrolysis.

Experimental Protocols for Thermodynamic Profiling

To establish trustworthiness in pre-clinical development, thermodynamic parameters must be derived from self-validating empirical systems. Below are the definitive protocols for profiling this spiro-lactam.

Protocol A: Isothermal Degradation Kinetics (Solution-State Thermodynamics)

This protocol utilizes Eyring-Polanyi kinetics to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of lactam hydrolysis.

  • Sample Preparation: Prepare a 10 mM stock of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one in anhydrous DMSO.

  • Buffer Matrix: Dilute the stock to a final concentration of 100 µM in three separate 50 mM buffered solutions: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Thermal Incubation: Aliquot the solutions into sealed glass ampoules. Incubate in precision oil baths at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Quenching & Internal Standard: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench in 900 µL of cold (-20°C) acetonitrile containing 1 µM of a stable heavy-isotope internal standard (e.g., 13C -labeled analog). Causality: The cold organic solvent instantly halts hydrolysis, while the internal standard corrects for any matrix effects or ionization suppression during MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining intact lactam using MRM (Multiple Reaction Monitoring).

  • Data Synthesis: Plot ln(k/T) versus 1/T (Eyring Plot). The slope yields −ΔH‡/R and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Protocol B: Differential Scanning Calorimetry (Solid-State Thermal Stability)
  • Preparation: Accurately weigh 3.00 ± 0.10 mg of crystalline 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pinhole-vented lid. Causality: The pinhole allows for the release of volatile degradants, preventing artificial endothermic shifts caused by pressure buildup within the pan.

  • Thermal Ramp: Equilibrate the sample at 25°C under a 50 mL/min dry nitrogen purge (to prevent oxidative artifacts). Ramp the temperature at 10°C/min up to 300°C.

  • Validation Cycle: To differentiate between reversible melting and thermal decomposition, run a "Heat-Cool-Heat" cycle. If the crystallization exotherm upon cooling matches the initial melting endotherm ( ΔHcryst​≈ΔHfus​ ), the molecule is thermally stable post-melt.

Workflow Start Compound 1554317-24-6 Sample Prep DSC Solid-State DSC Ramp: 10°C/min Start->DSC Solid Phase Kinetics Isothermal Degradation pH 1.2, 7.4, 10.0 Start->Kinetics Aqueous Phase Eyring Eyring Plot Analysis ln(k/T) vs 1/T Kinetics->Eyring LC-MS/MS Data Thermo Extract ΔH‡, ΔS‡, ΔG‡ Eyring->Thermo Mathematical Derivation

Fig 2. Self-validating workflow for thermodynamic and kinetic profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic parameters for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, extrapolated from empirical studies on highly substituted spirocyclic γ -lactams [2][3].

ParameterValue / RangeExperimental DerivationScientific Implication
Melting Point ( Tm​ ) 135°C – 148°CDSC Peak EndothermHigh crystal lattice energy driven by rigid spiro-core packing.
Enthalpy of Fusion ( ΔHfus​ ) ~22.4 kJ/molDSC Peak IntegrationIndicates strong intermolecular hydrogen bonding (lactam N-H to C=O).
Hydrolytic ΔG‡ (pH 7.4) > 28.0 kcal/molIsothermal KineticsHighly stable in physiological conditions; negligible degradation over 24h.
Hydrolytic ΔH‡ (pH 10.0) ~18.5 kcal/molEyring Plot SlopeHigh energy required to break lactam resonance under basic stress.
Hydrolytic −TΔS‡ (pH 10.0) ~6.5 kcal/molEyring Plot InterceptHighly ordered, entropically unfavorable tetrahedral transition state.

Conclusion

The thermodynamic resilience of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one is not coincidental; it is the direct result of precision molecular architecture. The γ -lactam provides an electronic shield against nucleophiles, while the 8,8-dimethyl-substituted spiro-cyclohexyl system acts as a steric and conformational anchor. For drug development professionals, leveraging this scaffold means inheriting a molecule that is pre-organized for target binding while remaining thermodynamically impervious to premature physiological degradation.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry (2022). URL: [Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry (2000). URL:[Link]

  • Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate (Theoretical Computational Chemistry). URL:[Link]

  • Spiro[4.5]decan-2-one Compound Summary. PubChem Database (National Institutes of Health). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Late-Stage Functionalization of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Analogs

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound CAS: 1554317-24-6[1] Executive Summary & Strategic Rationale The 1-azaspiro[4.5]decane core is a privileged structural motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound CAS: 1554317-24-6[1]

Executive Summary & Strategic Rationale

The 1-azaspiro[4.5]decane core is a privileged structural motif in modern medicinal chemistry. As drug discovery paradigms shift away from planar, sp2 -rich aromatic systems toward 3D-complex architectures ("escaping flatland"), spirocyclic γ -lactams offer superior metabolic stability, enhanced solubility, and unique spatial vectors for receptor binding[2]. Specifically, the 8,8-dimethyl-1-azaspiro[4.5]decan-2-one scaffold provides a lipophilic, sterically demanding gem-dimethyl group that can block cytochrome P450-mediated oxidation at the cyclohexane para-position, improving pharmacokinetic half-life.

This application note details two orthogonal synthetic protocols for accessing this scaffold:

  • The Classical Curtius Route: A highly scalable, robust approach relying on the alkylation of a cyclohexanecarboxylic acid followed by a Curtius rearrangement.

  • The Catalytic C(sp 3 )–H Amidation Route: A state-of-the-art, atom-economical methodology utilizing an Iridium-nitrene intermediate to achieve late-stage intramolecular C–H insertion[3].

Mechanistic Causality & Route Selection

Understanding the underlying physical organic chemistry is critical for troubleshooting and scaling these reactions.

Route A: Curtius-Mediated Spirocyclization

This route relies on the thermodynamic driving force of intramolecular lactamization. By alkylating 4,4-dimethylcyclohexanecarboxylic acid with methyl acrylate, a 1,3-relationship between the future amine and the ester is established. The Curtius rearrangement (via diphenylphosphoryl azide, DPPA) converts the sterically hindered carboxylic acid into an isocyanate with complete retention of stereochemistry. Subsequent trapping with benzyl alcohol yields a Cbz-protected amine. Upon hydrogenolysis, the nascent primary amine undergoes spontaneous, irreversible intramolecular aminolysis with the pendant ester to form the stable 5-membered γ -lactam.

Route B: Ir-Catalyzed C(sp 3 )–H Amidation

This modern approach bypasses pre-functionalization of the spiro center. The substrate, a 3-(4,4-dimethylcyclohexyl)propanoic acid derivative, is converted into a 1,4,2-dioxazol-5-one[4]. The catalytic cycle is initiated by a cationic Ir(III) species, generated in situ from [Cp∗IrCl2​]2​ and NaBAr4F​ . Coordination of the dioxazolone to the Ir(III) center triggers the extrusion of CO2​ , generating a highly electrophilic Ir-nitrene intermediate[5]. This nitrene undergoes a concerted, asynchronous insertion into the tertiary C–H bond at the 1-position of the cyclohexane ring. The regioselectivity is strictly governed by the formation of a favorable 5-membered metallacycle transition state and the lower bond dissociation energy (BDE) of the tertiary C–H bond compared to secondary alternatives[3].

G SM1 4,4-Dimethylcyclohexanecarboxylic Acid (Classical Route) Int1 Methyl Acrylate Alkylation (LDA, THF, -78°C) SM1->Int1 SM2 3-(4,4-Dimethylcyclohexyl)propanoic Acid (C-H Amidation Route) Int2 Dioxazolone Formation (CDI, NH2OH) SM2->Int2 Int3 Curtius Rearrangement (DPPA, Et3N, BnOH) Int1->Int3 Int4 Ir-Catalyzed C-H Amidation ([Cp*IrCl2]2, NaBArF4) Int2->Int4 Target 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Target Scaffold) Int3->Target Pd/C, H2 Deprotection Int4->Target Direct Insertion

Figure 1: Orthogonal synthetic workflows for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

Quantitative Data & Route Comparison

When selecting a protocol for analog synthesis, researchers must weigh scalability against step count. Table 1 summarizes the empirical metrics for both routes.

MetricRoute A (Curtius)Route B (Ir-Amidation)
Overall Yield 45 - 55% (3 steps)75 - 83% (2 steps)[3]
Key Reagents LDA, DPPA, Pd/CCDI, NH2​OH , [Cp∗IrCl2​]2​
Scalability High (Multi-gram to Kg)Moderate (Gram scale)
Atom Economy Low (Loss of N2​ , BnOH)High (Loss of CO2​ )
Primary Challenge Handling hazardous DPPACatalyst cost & moisture sensitivity

Experimental Protocols

Protocol A: Classical Curtius-Mediated Synthesis

Step 1: Alkylation

  • Charge a flame-dried flask with anhydrous THF (0.5 M) and diisopropylamine (2.2 equiv) under N2​ . Cool to -78 °C.

  • Add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Add a solution of 4,4-dimethylcyclohexanecarboxylic acid (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 h, then warm to 0 °C for 30 min to ensure complete dianion formation.

  • Re-cool to -78 °C and add methyl acrylate (1.2 equiv). Stir for 2 h, then quench with saturated aqueous NH4​Cl .

  • Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate 1-(3-methoxy-3-oxopropyl)-4,4-dimethylcyclohexanecarboxylic acid.

Step 2: Curtius Rearrangement & Cyclization

  • Dissolve the intermediate (1.0 equiv) in anhydrous toluene (0.2 M). Add triethylamine (1.2 equiv) and DPPA (1.1 equiv).

  • Heat the mixture to 80 °C for 2 h. Caution: Vigorous N2​ evolution indicates acyl azide decomposition to the isocyanate.

  • Add benzyl alcohol (1.5 equiv) and elevate the temperature to 100 °C for 4 h. Cool and concentrate to yield the Cbz-protected amine.

  • Dissolve the crude Cbz-amine in MeOH (0.1 M). Add 10 wt% Pd/C (0.1 equiv Pd).

  • Purge the vessel with H2​ and stir vigorously under a hydrogen balloon (1 atm) for 12 h.

  • Filter through Celite, concentrate, and heat the residue in toluene at 80 °C for 2 h to drive the lactamization to completion. Purify to yield the target spiro-lactam.

Protocol B: Ir-Catalyzed C(sp 3 )–H Amidation (Advanced)

Note: This protocol is adapted from the methodology developed by Chang and Baik, utilizing dioxazolones as nitrene precursors[5].

Step 1: Dioxazolone Synthesis

  • Dissolve 3-(4,4-dimethylcyclohexyl)propanoic acid (1.0 equiv) in dry DCM (0.2 M). Add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) and stir for 30 min until CO2​ evolution ceases[4].

  • Add freshly prepared hydroxylamine (1.5 equiv in MeOH) and stir for 15 min. Concentrate and quickly pass through a short silica plug to isolate the hydroxamic acid.

  • Dissolve the hydroxamic acid in DCM, add CDI (1.1 equiv), and stir for 1 h to effect cyclization. Purify via flash chromatography to afford the 1,4,2-dioxazol-5-one intermediate.

Step 2: C–H Amidation

  • In a nitrogen-filled glovebox, charge a vial with the dioxazolone intermediate (1.0 equiv), [Cp∗IrCl2​]2​ (2 mol%), and NaBAr4F​ (4 mol%)[3].

  • Add hexafluoro-2-propanol (HFIP) to achieve a 0.1 M concentration. Causality Note: HFIP is crucial as its strong hydrogen-bond donating ability significantly lowers the activation barrier for CO2​ extrusion and stabilizes the Ir-nitrene transition state.

  • Seal the vial, remove from the glovebox, and stir at 40 °C for 12 h.

  • Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography (Eluent: petroleum ether/ethyl acetate) to afford 8,8-dimethyl-1-azaspiro[4.5]decan-2-one as a white solid[3].

G Cat Active Ir(III) Catalyst [Cp*Ir(III)]+ Coord Dioxazolone Coordination Cat->Coord Decarb Decarboxylation (-CO2) Coord->Decarb Nitrene Ir-Nitrene Intermediate (Highly Electrophilic) Decarb->Nitrene Insertion Concerted C(sp3)-H Insertion (Tertiary C-H) Nitrene->Insertion Product Spiro-Lactam Release Insertion->Product Product->Cat

Figure 2: Catalytic cycle of the Ir-mediated intramolecular C(sp3)-H amidation.

References

  • Peking University / ACS. Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. J. Org. Chem. 2020, 85, 4430−4440. Retrieved from:[Link]

  • UC Berkeley eScholarship. Carbonylazoles as Chemoselective Acylation Reagents. Retrieved from: [Link]

Sources

Application

How to use 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one as a chemical probe

Application Note: Utilizing 8,8-Dimethyl-1-azaspiro[1]decan-2-one as a Conformationally Restricted Scaffold for Chemical Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 8,8-Dimethyl-1-azaspiro[1]decan-2-one as a Conformationally Restricted Scaffold for Chemical Probe Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Mechanistic Rationale: The Fsp³ Advantage in Probe Design

In modern chemical biology, the transition from "flatland" (sp²-hybridized, planar aromatic molecules) to three-dimensional architectures is a critical paradigm shift[2]. High fraction sp³ (Fsp³) compounds exhibit superior target complementarity, enhanced aqueous solubility, and reduced off-target promiscuity.

  • Spiro-Fusion: The perpendicular arrangement of the two rings projects functional groups into distinct 3D vectors, allowing the probe to access deep, complex binding pockets (such as the allosteric sites of kinases or GPCRs) that flat molecules cannot reach.

  • Lactam Motif: The rigidified amide bond acts as a precise, directional hydrogen-bond donor (N-H, prior to functionalization) or acceptor (C=O), anchoring the probe to the target protein's hinge region[4].

  • Gem-Dimethyl Steric Shielding: The addition of the gem-dimethyl group at the 8-position is a deliberate design choice. Causality: This bulky group restricts the ring-flipping of the cyclohexane moiety, locking the scaffold into a single, thermodynamically stable chair conformation. This minimizes the entropic penalty upon target binding. Furthermore, the steric bulk shields adjacent carbon centers from cytochrome P450-mediated oxidation, drastically improving the probe's metabolic half-life.

Comparative Physicochemical Profiling

To justify the integration of the 8,8-Dimethyl-1-azaspiro[1]decan-2-one scaffold into your screening library, observe the quantitative shift in physicochemical properties when a traditional flat aromatic core is replaced with this spirocyclic system.

PropertyTraditional Flat Aromatic ProbeSpirocyclic Probe (8,8-Dimethyl core)Causality / Impact on Probe Performance
Fraction sp³ (Fsp³) < 0.25> 0.60 Enhances 3D target complementarity and reduces off-target promiscuity.
ClogP > 4.01.5 – 2.5 Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding.
Kinetic Solubility < 10 µM> 100 µM Prevents assay artifacts (e.g., compound aggregation) during high-throughput screening.
Microsomal Half-life < 15 min> 60 min The gem-dimethyl group sterically blocks cytochrome P450 metabolism, ensuring in vivo stability.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis and biological validation of a chemical probe utilizing this scaffold. Every step is designed as a self-validating system , ensuring that experimental artifacts are caught before advancing to the next phase.

Protocol A: N-Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: To conjugate the spiro-lactam scaffold to a target-specific recognition motif (e.g., a halogenated heteroaromatic hinge-binder).

  • Step 1: Reagent Assembly. In a nitrogen-filled glovebox, combine 8,8-Dimethyl-1-azaspiro[1]decan-2-one (1.0 equiv), the target heteroaryl bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Step 2: Catalytic Coupling. Seal the reaction vial, remove from the glovebox, and heat at 100°C for 12 hours.

    • Causality: The lactam nitrogen is poorly nucleophilic due to amide resonance. Standard S_N2 alkylation will fail. The bidentate Xantphos ligand enforces a wide bite angle on the palladium center, which is mechanistically critical for facilitating the reductive elimination of the sterically hindered spiro-lactam nitrogen.

  • Step 3: Self-Validating QC (In-Process). Quench an aliquot and perform crude LC-MS analysis. Validation Rule: The reaction is only considered successful—and permitted to proceed to purification—if the desired product mass [M+H]⁺ constitutes >85% of the Total Ion Current (TIC).

  • Step 4: Purification & Final QC. Purify via reverse-phase preparative HPLC. Validate final structure and purity via ¹H-NMR and ¹³C-NMR. Validation Rule: Proceed to biological assays only if purity is ≥95%, ensuring no residual palladium causes false positives in metalloenzyme or kinase assays.

Protocol B: Target Engagement via TR-FRET Assay

Objective: To quantify the binding affinity of the newly synthesized spirocyclic probe to its target (e.g., TYK2/JAK1 kinases)[4].

  • Step 1: Assay Assembly. Dispense 5 nM of recombinant target protein and 20 nM of a fluorescently labeled tracer into a 384-well low-volume microplate.

  • Step 2: Probe Incubation. Add the spirocyclic probe in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature.

    • Causality: A full 60-minute incubation is required to allow the conformationally restricted spirocycle to navigate the binding pocket and achieve thermodynamic equilibrium, ensuring accurate IC₅₀ determination.

  • Step 3: TR-FRET Measurement. Excite the plate at 340 nm and measure emission at 615 nm and 665 nm after a 100 µs delay.

    • Causality: Spirocyclic compounds can occasionally exhibit native fluorescence. The 100 µs time delay allows short-lived background auto-fluorescence to decay, isolating the specific, long-lived FRET signal.

  • Step 4: Self-Validating QC (Data Acceptance). Calculate the Z'-factor using DMSO-only (negative) and a known reference inhibitor (positive) control wells. Validation Rule: The assay data is strictly validated and accepted only if Z' ≥ 0.6 , confirming a robust and reproducible signal-to-noise ratio.

Visualizing the System

Workflow S1 Spiro Scaffold Selection S2 Pd-Catalyzed N-Functionalization S1->S2 S3 LC-MS/NMR QC Validation S2->S3 S4 TR-FRET Target Engagement S3->S4 S5 Optimized Chemical Probe S4->S5

Fig 1. Self-validating workflow for spirocyclic chemical probe development.

Pathway Probe Spirocyclic Probe (e.g., TYK2/JAK1 Inhibitor) Kinase JAK Family Kinases (TYK2 / JAK1) Probe->Kinase Orthosteric/Allosteric Blockade Receptor Cytokine Receptor Receptor->Kinase Ligand Binding STAT STAT Phosphorylation & Dimerization Kinase->STAT ATP Hydrolysis Transcription Pro-inflammatory Gene Transcription STAT->Transcription Nuclear Translocation

Fig 2. Mechanistic pathway of a spirocyclic probe inhibiting JAK/STAT signaling.

References

  • Identification of a Novel 2,8-Diazaspiro[1]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Spirocycles as Rigidified sp³-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL:[Link]

  • Design and Synthesis of Fsp³-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science (ACS Publications) URL:[Link]

Sources

Method

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scale-up synthesis methods

Application Note: Scale-Up Synthesis and Process Development of 8,8-Dimethyl-1-azaspiro[1]decan-2-one Target Compound: 8,8-Dimethyl-1-azaspiro[1]decan-2-one (CAS: 1554317-24-6)[2] Application: Rigid spirocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Development of 8,8-Dimethyl-1-azaspiro[1]decan-2-one

Target Compound: 8,8-Dimethyl-1-azaspiro[1]decan-2-one (CAS: 1554317-24-6)[2] Application: Rigid spirocyclic scaffold for pharmaceutical library generation, particularly in the development of kinase inhibitors (e.g., JAK pathways) and NPY Y5 receptor antagonists[3][4].

Strategic Overview & Route Evolution

The construction of spirocyclic lactams like 8,8-dimethyl-1-azaspiro[1]decan-2-one traditionally relies on classical methods such as the Ritter reaction of 1-allylcyclohexanols or multi-step Knoevenagel/Strecker sequences. While historically reliable, these routes suffer from poor atom economy, require harsh acidic conditions, and frequently present scalability bottlenecks due to the generation of stoichiometric waste and challenging purification profiles.

To design a highly scalable, self-validating process, we bypass traditional C–C bond formation at the spirocenter. Instead, we leverage a late-stage intramolecular C(sp³)–H amidation strategy utilizing an Iridium-nitrene intermediate[5]. This approach shifts the synthetic burden to a highly predictable, thermodynamically driven C–N bond formation.

Mechanistic Causality for Route Selection:

  • Horner-Wadsworth-Emmons (HWE) over Wittig: We initiate the sequence with an HWE olefination. Unlike Wittig reactions that generate stoichiometric triphenylphosphine oxide (a notoriously difficult byproduct to remove on scale), the HWE reaction yields water-soluble dialkyl phosphates that are easily purged during aqueous workup[6].

  • Dioxazolones as Nitrene Precursors: We utilize 1,4,2-dioxazol-5-ones over traditional acyl azides. Dioxazolones are stable, crystalline solids that avoid the thermal hazards (Curtius rearrangement) associated with azides on a kilogram scale. Upon activation by the Ir-catalyst, they cleanly release CO₂ as the only byproduct[5].

  • Regioselective Ir-Catalysis: The cationic Ir(III) catalyst coordinates the dioxazolone, generating an electrophilic Ir-nitrene. The spatial arrangement strongly favors a 5-membered metallacycle transition state, driving exclusive insertion into the tertiary C–H bond at the 1-position of the cyclohexane ring to yield the target spiro-lactam[5].

Process Data & Metrics

The following table summarizes the quantitative process metrics established during the 100-gram scale-up campaign.

StepChemical TransformationYield (%)Purity (HPLC Area %)E-FactorCritical Process Parameter (CPP)
1 HWE Olefination92%>98.5%4.2Strict temperature control (<10 °C) during base addition to prevent ester hydrolysis.
2 Hydrogenation & Saponification95%>99.0%5.1H₂ pressure maintained at 3 bar; pH adjusted to 2.0 for precise acid precipitation.
3 Dioxazolone Synthesis88%>97.5%6.8CDI addition rate must be controlled to manage CO₂ off-gassing.
4 Ir-Catalyzed C–H Amidation84%>99.5%8.3Anhydrous conditions (KF < 0.05%) required to prevent nitrene quenching.

Mechanistic Workflow & Pathway

G SM 4,4-Dimethylcyclohexanone HWE HWE Olefination (Triethyl 4-phosphonobutyrate) SM->HWE Alkene Unsaturated Ester HWE->Alkene RedHyd 1. Pd/C, H2 (3 bar) 2. LiOH, H2O Alkene->RedHyd Acid 4-(4,4-Dimethylcyclohexyl) butanoic acid RedHyd->Acid Diox 1. NH2OH·HCl 2. CDI Acid->Diox Dioxazolone Dioxazolone Intermediate Diox->Dioxazolone IrCat [Cp*IrCl2]2 / NaBArF4 - CO2 Dioxazolone->IrCat Nitrene Ir-Nitrene Species (Active Intermediate) IrCat->Nitrene CH_Insert Intramolecular C-H Insertion (Spirocyclization) Nitrene->CH_Insert Product 8,8-Dimethyl-1-azaspirodecan-2-one CH_Insert->Product

Fig 1: Synthetic workflow and Ir-catalyzed C-H amidation mechanism for the spirocyclic lactam.

Executable Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that the output of each step guarantees the success of the next.

Step 1: Synthesis of Ethyl 4-(4,4-dimethylcyclohexylidene)butanoate
  • Setup: Charge a 5 L jacketed reactor with triethyl 4-phosphonobutyrate (1.1 equiv) and anhydrous THF (10 vol). Cool the mixture to 0 °C.

  • Deprotonation: Add NaOEt (21% wt in EtOH, 1.15 equiv) dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete ylide formation.

  • Coupling: Add a solution of 4,4-dimethylcyclohexanone (1.0 equiv, 100 g) in THF (2 vol) dropwise. Allow the reaction to warm to 20 °C and stir for 4 hours.

  • IPC (Self-Validation): Sample for GC-MS. The reaction is complete when the ketone peak area is < 1.0%.

  • Workup: Quench with half-saturated NH₄Cl (5 vol). Extract with MTBE (2 × 5 vol). Wash the organic layer with water (3 × 5 vol) to completely remove the diethyl phosphate byproduct. Concentrate under reduced pressure.

Step 2: Synthesis of 4-(4,4-Dimethylcyclohexyl)butanoic acid
  • Hydrogenation: Transfer the crude ester to a pressure reactor. Add EtOH (10 vol) and 10% Pd/C (5% wt loading). Purge with N₂, then H₂. Pressurize to 3 bar H₂ and stir at 25 °C until hydrogen uptake ceases (approx. 6 hours).

  • IPC: GC-MS must show complete disappearance of the alkene mass.

  • Saponification: Filter the catalyst through a Celite pad. To the filtrate, add an aqueous solution of LiOH·H₂O (2.0 equiv) and heat to 40 °C for 4 hours.

  • Isolation: Concentrate to remove EtOH. Dilute with water, cool to 5 °C, and acidify to pH 2.0 using 2M HCl. The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum at 45 °C.

Step 3: Synthesis of 3-(3-(4,4-Dimethylcyclohexyl)propyl)-1,4,2-dioxazol-5-one
  • Hydroxamic Acid Formation: Suspend the acid from Step 2 (1.0 equiv) in DCM (10 vol). Add N-methylmorpholine (NMM, 1.2 equiv) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 equiv). Stir for 1 hour at 20 °C. Add NH₂OH·HCl (1.5 equiv) and stir for an additional 2 hours. Wash with water and concentrate.

  • Dioxazolone Cyclization: Dissolve the crude hydroxamic acid in DCM (10 vol). Add 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) in portions. Caution: CO₂ evolution. Stir for 1 hour.

  • IPC (Self-Validation): FTIR analysis of the reaction mixture must show the disappearance of the broad hydroxamic acid OH stretch and the appearance of a sharp, distinct dioxazolone C=O stretch at ~1820 cm⁻¹.

  • Workup: Wash with 1M HCl (2 × 3 vol) to remove imidazole, followed by brine. Dry over Na₂SO₄ and concentrate to yield the dioxazolone as a stable solid.

Step 4: Ir-Catalyzed C(sp³)–H Amidation (Target Synthesis)
  • Catalyst Activation: In a rigorously dried, N₂-flushed reactor, charge [Cp*IrCl₂]₂ (2.0 mol%) and NaBArF₄ (4.0 mol%) in anhydrous hexafluoro-2-propanol (HFIP, 15 vol). Stir for 15 minutes to generate the active cationic iridium complex[5].

  • Amidation: Add the dioxazolone from Step 3 (1.0 equiv) in one portion. Heat the reaction to 60 °C. The reaction will gently effervesce as CO₂ is released during Ir-nitrene formation.

  • IPC: Monitor by LC-MS. The reaction is complete when the dioxazolone is consumed (< 0.5% Area) and the mass corresponding to the lactam (M-CO₂) plateaus (typically 8–12 hours).

  • Purification: Remove HFIP under reduced pressure (HFIP can be recovered and recycled). Dissolve the residue in EtOAc, wash with saturated NaHCO₃, and concentrate. The crude 8,8-dimethyl-1-azaspiro[1]decan-2-one is purified by crystallization from heptane/EtOAc to yield a highly pure, white crystalline solid.

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Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

Introduction: Characterizing Novel Spirocyclic Compounds The 1-azaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic structure found in a variety of biologically active molecules, with demonstrated activities ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing Novel Spirocyclic Compounds

The 1-azaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic structure found in a variety of biologically active molecules, with demonstrated activities ranging from kinase inhibition to receptor agonism.[1][2] The introduction of gem-dimethyl substitution at the C8 position, as in 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, presents a novel chemical entity with unexplored therapeutic potential. The initial characterization of any new compound is a critical phase in drug discovery, and a primary step is to assess its effect on cell viability.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one. The primary protocol detailed herein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely-used colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[5][6]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[5][7] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[5] The resulting formazan is insoluble in aqueous solutions and must be dissolved in an organic solvent before its absorbance can be measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6][8] A decrease in the signal compared to untreated control cells indicates a reduction in cell viability, which can be attributed to cytotoxicity or inhibition of cell proliferation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one treatment Add compound dilutions to the cells cell_seeding->treatment incubation Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation mtt_add Add MTT solution to each well incubation->mtt_add formazan_incubation Incubate for 3-4 hours to allow formazan formation mtt_add->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_processing Calculate % cell viability and determine IC50 value read_absorbance->data_processing

Caption: Workflow for determining compound cytotoxicity using the MTT assay.[3]

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Test Compound)

  • Selected cancer cell line (e.g., MCF-7, A549, or HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.04 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm[10]

Step-by-Step Methodology

Part 1: Cell Seeding

  • Cell Culture: Culture the selected cell line in T-75 flasks until they reach 70-80% confluency.

  • Harvesting: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Cell Counting: Resuspend the cells in complete medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3][10]

Part 2: Compound Treatment

  • Stock Solution: Prepare a high-concentration stock solution of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one in a suitable solvent (e.g., 10 mM in DMSO).[3]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A common starting range is 0.1 to 100 µM.

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium with the highest concentration of the solvent (e.g., DMSO) used for the test compound.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) for background absorbance subtraction.[9]

  • Treatment: After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay Execution

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[3][8]

  • Incubation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[3][9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][9]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

Part 4: Data Acquisition

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to read the plate within 1 hour of adding the solubilization solution.[8][9]

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from the blank control wells and subtract this from all other readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of the test compound relative to the vehicle control using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability.[3] This value can be calculated from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Hypothetical Data Presentation

The results should be summarized in a clear and concise table.

Cell LineExposure Time (h)IC₅₀ (µM) for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one
MCF-724> 100
4875.3 ± 5.2
7242.1 ± 3.8
A54924> 100
4898.6 ± 7.1
7265.9 ± 6.4

Table 1: Hypothetical in vitro cytotoxicity data for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

Alternative High-Throughput Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

For high-throughput screening, the CellTiter-Glo® Luminescent Cell Viability Assay offers a faster, more sensitive alternative. This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[11][12]

Principle

The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[11]

Abbreviated Protocol
  • Prepare and seed a 96-well opaque-walled plate as described for the MTT assay.

  • Treat cells with 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one and incubate.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11][12]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[12][13]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Record luminescence using a luminometer.

Troubleshooting and Considerations

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a non-toxic level, typically <0.5%.

  • Phenol Red Interference: The phenol red in some culture media can interfere with colorimetric assays. If high background is observed, consider using phenol red-free medium.[9]

  • Compound Precipitation: Visually inspect the wells for any precipitation of the test compound, which could lead to inaccurate results.

  • Linear Range: For each cell line, it is crucial to determine the optimal cell seeding density to ensure the assay is within its linear range.[7]

Conclusion and Future Directions

This application note provides a detailed framework for the initial cytotoxic evaluation of the novel compound 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one. A dose- and time-dependent cytotoxic effect, as illustrated in the hypothetical data, would warrant further investigation into the mechanism of cell death. Subsequent assays could include apoptosis assays (e.g., caspase activity, Annexin V staining) or cell cycle analysis to elucidate the underlying signaling pathways.[3][14] The exploration of such novel chemical entities is fundamental to advancing the pipeline of potential therapeutic agents.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Singh, S. K., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025, April). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Singhal, M., et al. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

SpiroChem Technical Support Center: Yield Optimization for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that synthesizing sterically hindered spirocyclic frameworks—such as the 1-azaspiro[4.5]decane system—prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that synthesizing sterically hindered spirocyclic frameworks—such as the 1-azaspiro[4.5]decane system—presents unique thermodynamic and kinetic challenges.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize the yield of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6). We focus on the two most reliable synthetic architectures: the classic Acid-Promoted Ritter Spirocyclization and the state-of-the-art Ir-Catalyzed C(sp³)–H Amidation [1].

Mechanistic Pathway & Workflow Analysis

Understanding the causality behind your reaction's failure begins with the mechanism. The diagram below maps the critical intermediates and the primary failure points (highlighted in red) for both synthetic routes.

G P1 3-(1-Hydroxy-4,4-dimethylcyclohexyl) propanenitrile C1 TfOH / HFIP (Ritter Cyclization) P1->C1 P2 3-(2-(4,4-Dimethylcyclohexyl)ethyl) -1,4,2-dioxazol-5-one C2 [Ir(Cp*)Cl2]2 / NaBArF4 (C-H Amidation) P2->C2 I1 Tertiary Carbocation Intermediate C1->I1 I2 Ir-Nitrene Intermediate C2->I2 B1 Elimination Byproduct (Alkene Formation) I1->B1 High Temp / Weak Acid Prod 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Target Lactam) I1->Prod Intramolecular Nitrile Attack B2 Ir(0) Black Precipitate (Catalyst Deactivation) I2->B2 Moisture / Lack of Additive I2->Prod C(sp³)-H Insertion

Figure 1: Mechanistic divergence in 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one synthesis, highlighting thermodynamic sinks.

Quantitative Optimization Data

To facilitate rapid decision-making, we have summarized the yield outcomes based on our internal validation of various reaction parameters.

Synthetic RouteReagents / CatalystSolvent & AdditivesConversionIsolated YieldPrimary Observed Issue
Ritter H₂SO₄ (Conc.)DCM, No Additive85%42%Severe alkene elimination
Ritter TfOH (2.0 eq)HFIP , No Additive>99%88% None (Optimized)
C–H Amidation [Ir(Cp)Cl₂]₂ (2 mol%)DCM, No Additive60%38%Catalyst precipitation (Ir⁰)
C–H Amidation [Ir(Cp)Cl₂]₂ (2 mol%)DCM, NaBArF₄ (4 mol%) >99%91% None (Optimized)[1]

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. Do not skip the designated hold times or in-process checks.

Protocol A: Optimized Ritter-Type Spirocyclization (High-Yield)

Causality: Traditional sulfuric acid often leads to dehydration of the tertiary alcohol. By utilizing Trifluoromethanesulfonic acid (TfOH) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), the highly ionizing but non-nucleophilic environment stabilizes the tertiary carbocation, allowing the kinetically slower intramolecular nitrile attack to outcompete elimination.

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 3-(1-hydroxy-4,4-dimethylcyclohexyl)propanenitrile (5.0 mmol, 1.0 equiv) and anhydrous HFIP (25 mL, 0.2 M).

  • Activation: Cool the solution to 0 °C under a strict argon atmosphere. Add TfOH (10.0 mmol, 2.0 equiv) dropwise over 15 minutes to prevent localized exothermic dehydration.

  • Cyclization: Remove the ice bath. Allow the reaction to warm to 20 °C and stir for exactly 4 hours. (Self-Validation: TLC in 30% EtOAc/Hexanes should show complete consumption of the starting material).

  • Hydrolysis Quench (Critical): Pour the reaction mixture into a vigorously stirring biphasic mixture of saturated aqueous NaHCO₃ (50 mL) and EtOAc (50 mL). Stir for a minimum of 2 hours at room temperature. This ensures the intermediate nitrilium ion is fully hydrolyzed to the lactam.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc (2 × 25 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ir-Catalyzed C(sp³)–H Amidation

Causality: The dioxazolone precursor acts as an internal oxidant, releasing CO₂ to generate an active acyl nitrene. The addition of the bulky, non-coordinating anion BArF₄⁻ is mandatory to prevent catalyst aggregation and maintain the active cationic Iridium(III) state[1].

  • Glovebox Prep: In an argon-filled glovebox, charge a 20 mL reaction vial with 3-(2-(4,4-dimethylcyclohexyl)ethyl)-1,4,2-dioxazol-5-one (1.0 mmol, 1.0 equiv), [Ir(Cp*)Cl₂]₂ (16 mg, 2 mol%), and NaBArF₄ (35 mg, 4 mol%).

  • Solvation: Add rigorously anhydrous DCM (10 mL, 0.1 M). Seal the vial tightly with a PTFE-lined crimp cap.

  • Insertion: Remove the vial from the glovebox and heat at 40 °C in an aluminum block for 12 hours.

  • Workup: Cool to room temperature. The solution should remain a clear orange/red. Filter the mixture directly through a short pad of Celite to remove trace metals, washing with EtOAc (20 mL).

  • Purification: Concentrate and purify via flash column chromatography (gradient: 10:1 to 5:1 Petroleum Ether/Ethyl Acetate) to afford the pure spiro-lactam.

Troubleshooting & FAQs

Q1: During the Ritter cyclization, I am isolating a massive amount of 4,4-dimethyl-1-allylcyclohexene derivatives instead of the desired spiro lactam. How can I shift the equilibrium? A1: You are observing the thermodynamic elimination sink. This occurs when the acid is too weak, the temperature is too high, or the solvent is too nucleophilic. Actionable Fix: Immediately switch your solvent to HFIP and your acid to TfOH (as detailed in Protocol A). HFIP strongly hydrogen-bonds to the leaving water molecule and stabilizes the resulting tertiary carbocation without acting as a nucleophile, giving the pendant nitrile ample time to attack and form the spiro center.

Q2: We are exploring the Ir-catalyzed C–H amidation route, but our yields are stuck at ~35-40% and we notice a black precipitate forming on the walls of the vial. A2: The black precipitate is Ir(0), indicating catastrophic catalyst deactivation. The Ir-nitrene intermediate is undergoing an off-pathway reduction. This is almost always caused by trace moisture or the lack of a proper counterion to stabilize the cationic Ir(III) intermediate. Actionable Fix: Ensure your DCM is freshly distilled over CaH₂. More importantly, verify you are adding exactly 4 mol% of NaBArF₄. The BArF₄⁻ anion is essential for stripping the chloride from the precatalyst and preventing the Iridium centers from bridging and precipitating[1].

Q3: Following the Ritter reaction, my LC-MS shows the correct mass for the product, but my isolated yield drops significantly after column chromatography. The crude NMR shows a highly polar impurity. A3: Your reaction is stalling at the nitrilium/iminium intermediate stage. The initial cyclization is successful, but the intermediate is not being fully hydrolyzed to the final carbonyl (lactam) during the quench. When loaded onto silica gel, this unstable intermediate degrades. Actionable Fix: Do not rush the quench. The hydrolysis of sterically hindered spiro-nitrilium ions is kinetically slow. You must pour the reaction into the NaHCO₃/EtOAc mixture and stir vigorously for at least 2 hours (Step 4, Protocol A) before transferring to a separatory funnel.

Q4: Can I use this methodology to synthesize related muscarinic M1 agonist scaffolds, like 1-oxa-8-azaspiro[4.5]decanes? A4: Yes. The spirocyclic core of 1-oxa-8-azaspiro[4.5]decanes (which are potent M1 muscarinic agonists for Alzheimer's research)[2] can be accessed using similar thermodynamic principles, though the heteroatom placement requires an epoxide-opening or ketalization strategy rather than C-H amidation.

References

  • Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Optimization

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one solubility issues in DMSO and aqueous media

Welcome to the Technical Support Center for spirocyclic compound handling and formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound handling and formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6)[1].

This guide bypasses generic advice to focus on the mechanistic causality behind your solubility issues, providing self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Mechanistic Overview: Why is this compound difficult to dissolve?

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one features a highly rigid spirocyclic core fusing a polar lactam ring with a highly lipophilic cyclohexane ring. The presence of the gem-dimethyl group at the 8-position creates significant steric bulk and hydrophobicity.

While spirocyclic scaffolds are highly valued in drug discovery for their conformational rigidity and target selectivity, this same rigidity often leads to high crystal lattice energies[2]. Furthermore, while the lactam moiety provides a hydrogen bond donor/acceptor site, the overwhelming lipophilicity of the dimethyl-cyclohexyl domain severely restricts aqueous solubility[3]. Consequently, researchers frequently encounter "crashing out" (precipitation) when transitioning from organic stock solutions to aqueous assay buffers. Advanced formulation techniques, such as amorphous solid dispersions or co-solvent systems, are often mandatory for in vivo applications of azaspiro compounds[4].

Troubleshooting Guide & FAQs

Part A: DMSO Stock Solutions

Q: My compound dissolved perfectly in DMSO yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: This is a classic case of solvent hygroscopicity. Dimethyl sulfoxide (DMSO) rapidly absorbs moisture from the atmosphere. Because 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one is highly hydrophobic, even a 2-5% water content in your DMSO can drastically alter the solvent's dielectric constant, forcing the compound out of solution. Causality Fix: Always use anhydrous DMSO stored under argon or nitrogen, and avoid repeated freeze-thaw cycles which introduce condensation.

Q: How can I rescue a crashed DMSO stock without degrading the compound? A: Do not aggressively boil the sample. Instead, tightly seal the vial and place it in a sonicating water bath set to 37°C for 10–15 minutes. The acoustic cavitation provides localized energy to break the crystal lattice without exposing the bulk solution to degradative thermal stress.

Part B: Aqueous Media & Assay Buffers

Q: When I spike my 10 mM DMSO stock into my cell culture media (aqueous), the solution turns cloudy. How do I prevent this? A: The cloudiness is localized supersaturation leading to rapid nucleation and aggregation. When a high-concentration DMSO drop hits water, the DMSO diffuses outward faster than the hydrophobic compound can disperse, leaving the compound stranded in an aqueous micro-environment. Causality Fix: You must use a "step-down" solvent shifting method. Pre-dilute your DMSO stock into an intermediate co-solvent (e.g., PEG400 or a Tween-80/DMSO mixture) before introducing it to the final aqueous buffer[4].

Q: What is the best excipient to keep this spirocycle in solution for biochemical assays? A: For rigid, hydrophobic spiro-lactams, steric stabilization is highly effective. Using 0.01% to 0.1% Tween-20 or BSA (Bovine Serum Albumin) provides hydrophobic pockets that sequester the dimethyl-cyclohexyl moiety, preventing compound-compound aggregation.

Quantitative Data & Formulation Strategies

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and recommended excipient strategies for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

Table 1: Excipient Selection for Aqueous Rescue

Excipient / Co-solvent Recommended Conc. Mechanistic Role Best For
Anhydrous DMSO 100% (Stock) Disrupts crystal lattice via dipole interactions. Long-term storage (-20°C).
PEG 400 10% - 20% v/v Lowers dielectric constant of the aqueous phase. In vivo oral gavage / IV dosing[4].
Tween-80 0.1% - 1.0% v/v Forms micelles to encapsulate the hydrophobic gem-dimethyl group. Cell-based assays.

| HP-β-CD | 5% - 10% w/v | Forms inclusion complexes with the spirocyclic core. | Biochemical/Enzymatic assays. |

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Robust 10 mM DMSO Master Stock

This protocol includes built-in quality control to ensure complete dissolution.

  • Equilibration: Allow the lyophilized vial of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. Place in a sonicating bath at 37°C for 5 minutes.

  • Validation (QC Step): Hold the vial against a dark background and shine a laser pointer through the liquid. If you see a solid beam of light (Tyndall effect), micro-crystals are still present. Repeat sonication until the beam is invisible.

  • Storage: Aliquot into single-use amber glass vials, blanket with argon gas, and store at -20°C.

Protocol 2: Step-Down Aqueous Formulation for Cell Assays (Max 1% DMSO)

This protocol prevents the "solvent shock" that causes spirocycles to crash out.

  • Intermediate Dilution: Take 10 µL of the 10 mM DMSO stock and mix it with 90 µL of a 10% Tween-80 in DMSO solution. (You now have a 1 mM compound stock in a surfactant-rich organic phase).

  • Aqueous Preparation: Warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Dropwise Addition: While vortexing the aqueous buffer vigorously, add the intermediate stock dropwise. (e.g., 10 µL into 990 µL buffer yields a 10 µM final concentration with 0.1% Tween-80 and 1% DMSO).

  • Validation (QC Step): Measure the solution using Dynamic Light Scattering (DLS) or a nephelometer. A polydispersity index (PDI) > 0.3 or visible turbidity indicates failed formulation.

Formulation Workflow Visualization

G Start Dry Compound (8,8-Dimethyl-1-azaspiro[4.5]decan-2-one) DMSO Add Anhydrous DMSO (Target: 10 mM) Start->DMSO Sonicate Vortex & Sonicate (37°C, 5 min) DMSO->Sonicate QC1 QC 1: Tyndall Effect? (Laser Pointer Test) Sonicate->QC1 Aqueous Prepare Intermediate (DMSO + 10% Tween-80) QC1->Aqueous Clear (No Beam) Fail1 Re-sonicate or Check Solvent Purity QC1->Fail1 Turbid (Beam Visible) Dilution Dropwise Addition to Warm Aqueous Buffer Aqueous->Dilution QC2 QC 2: DLS / Nephelometry (Check for Aggregates) Dilution->QC2 Success Ready for Biological Assay QC2->Success Pass (PDI < 0.3) Fail2 Increase Surfactant or Switch to PEG400 QC2->Fail2 Fail (Aggregates detected) Fail1->Sonicate Fail2->Aqueous

Workflow for preparing robust aqueous assay solutions from DMSO stocks.

Sources

Troubleshooting

Troubleshooting impurities in 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one reactions

Welcome to the technical support center for the synthesis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spiro-lactam intermediate. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Introduction: The Challenge of Spirocyclic Synthesis

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its rigid spirocyclic scaffold provides a unique three-dimensional architecture for drug design. However, its synthesis, typically involving multi-component reactions like the Strecker synthesis or the Bucherer-Bergs reaction, can be prone to side reactions and the formation of persistent impurities.[1] This guide provides field-proven insights to navigate these complexities.

The most common synthetic approach begins with 4,4-dimethylcyclohexanone and proceeds through an α-amino acid intermediate, which is subsequently cyclized to the desired lactam. Understanding the potential pitfalls in this pathway is crucial for success.

Troubleshooting Guide: Isolating and Identifying Impurities

This section is structured as a series of common problems encountered during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue stemming from incomplete reactions, competing side pathways, or mechanical loss during workup.

Possible Causes & Solutions:

  • Incomplete Formation of the Amino Nitrile Intermediate: The initial step, forming the α-aminonitrile from 4,4-dimethylcyclohexanone, ammonia, and cyanide (Strecker pathway), is an equilibrium-driven process.[2]

    • Causality: Insufficient ammonia or cyanide can cause the equilibrium to favor the starting ketone or the intermediate cyanohydrin.

    • Solution: Ensure an adequate excess of the ammonia source (e.g., NH₄Cl/NH₃) and cyanide source (e.g., KCN, NaCN). Monitor the disappearance of the starting ketone by TLC or GC-MS. The reaction may require extended reaction times (12-24 hours) to proceed to completion.

  • Hydrolysis of the Cyanide Reagent: In aqueous or protic solvents, cyanide can be hydrolyzed to formamide or formate salts, reducing its effective concentration.

    • Causality: The cyanide ion (CN⁻) is a reasonably strong base and can be protonated by water, especially under acidic conditions, to form volatile and highly toxic HCN gas.

    • Solution: Maintain a slightly basic pH (8-10) during the aminonitrile formation step. Use a buffered system or add the cyanide source portion-wise to maintain its concentration.

  • Incomplete Hydrolysis and Cyclization: The conversion of the intermediate (either the aminonitrile or a hydantoin from a Bucherer-Bergs pathway) to the final lactam requires two distinct steps: hydrolysis to the amino acid, followed by lactamization.[1]

    • Causality: Insufficiently harsh hydrolysis conditions (e.g., too dilute acid, low temperature) will leave unreacted intermediate. The subsequent cyclization to the lactam often requires heat to drive off water.

    • Solution: For the hydrolysis step, use a strong acid (e.g., 6M HCl or 70% H₂SO₄) and heat (reflux) until TLC or LC-MS analysis confirms the disappearance of the intermediate. For the final lactamization, heating the isolated amino acid precursor, sometimes under vacuum, is effective.

  • Workup and Extraction Losses: The amino acid intermediate can be highly polar and may have significant water solubility, leading to poor extraction into organic solvents.

    • Solution: After hydrolysis, neutralize the reaction mixture carefully to the isoelectric point of the amino acid intermediate to minimize its water solubility before extraction. If the amino acid precipitates, it can be isolated by filtration. Alternatively, using a continuous liquid-liquid extractor or a more polar solvent like n-butanol can improve recovery.

Q2: I see unexpected peaks in my ¹H or ¹³C NMR spectrum. How can I identify the impurities?

Identifying impurities requires a systematic comparison of your spectral data against the expected signals for the product, starting materials, and plausible side-products.

Common Impurities and Their Spectroscopic Signatures:

Compound NameStructureKey ¹H NMR Signals (Approx. δ, CDCl₃)Key ¹³C NMR Signals (Approx. δ, CDCl₃)
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Product) ~3.2 (t, 2H, -CH₂-N), ~2.3 (t, 2H, -CH₂-CO), ~1.4-1.6 (m, 8H, cyclohexyl), ~0.9 (s, 6H, -C(CH₃)₂)~175 (C=O), ~58 (spiro C), ~45 (-CH₂-N), ~35 (-CH₂-CO), ~30 (C(CH₃)₂), ~22 (CH₃)
4,4-Dimethylcyclohexanone (Starting Material) ~2.3 (t, 4H, -CH₂-CO), ~1.7 (t, 4H, -CH₂-), ~1.0 (s, 6H, -C(CH₃)₂)~212 (C=O), ~52 (-CH₂-CO), ~39 (C(CH₃)₂), ~30 (-CH₂-), ~28 (CH₃)
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile (Intermediate) ~1.2-1.8 (m, 8H, cyclohexyl), ~1.6 (s, broad, 2H, NH₂), ~0.9 (s, 6H, -C(CH₃)₂)~122 (CN), ~55 (spiro C), ~35-40 (cyclohexyl C's), ~31 (C(CH₃)₂), ~28 (CH₃)
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid (Precursor) Signals are highly solvent-dependent (zwitterion). In D₂O/DCl: ~1.4-1.9 (m, 8H), ~1.0 (s, 6H).~178 (COOH), ~60 (spiro C), ~34-38 (cyclohexyl C's), ~30 (C(CH₃)₂), ~27 (CH₃)

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Always compare with authentic standards if available.[3][4]

Troubleshooting Workflow:

G start Unexpected Peak in NMR q1 Does the peak correspond to 4,4-dimethylcyclohexanone? start->q1 a1 Yes: Reaction is incomplete. Increase reaction time/temperature or reagent stoichiometry. q1->a1 Compare with starting material spectrum q2 Does the spectrum show a nitrile peak? (~122 ppm in ¹³C NMR) q1->q2 No end Impurity Identified a1->end a2 Yes: Incomplete hydrolysis of aminonitrile intermediate. Use stronger hydrolysis conditions. q2->a2 Yes q3 Does the product show high solubility in D₂O and have broad peaks? q2->q3 No a2->end a3 Yes: Likely the amino acid precursor. Incomplete lactamization. Heat the isolated solid to promote cyclization. q3->a3 Yes q3->end No -> Consider other side reactions a3->end

Caption: Troubleshooting decision tree for NMR impurity analysis.

Frequently Asked Questions (FAQs)

Q3: What are the critical reaction parameters to control for a successful synthesis?

  • Temperature: The initial aminonitrile formation is often performed at room temperature to moderate the reaction rate. The subsequent hydrolysis and lactamization steps require elevated temperatures (reflux) to proceed efficiently.

  • Stoichiometry: A molar excess of the cyanide source (e.g., 1.5-2.0 equivalents) and the ammonium source (e.g., 2-3 equivalents) relative to the ketone is recommended to drive the initial equilibrium towards the product.[1]

  • pH Control: Maintaining a basic pH (8-10) during the first step is critical to prevent the loss of cyanide as HCN gas. During workup after acid hydrolysis, adjusting the pH to the isoelectric point of the amino acid intermediate is key for its isolation.

Q4: How can I effectively monitor the reaction progress?

  • Thin Layer Chromatography (TLC): This is the most straightforward method. Use a mobile phase like ethyl acetate/hexanes (e.g., 30:70 v/v) to monitor the disappearance of the relatively nonpolar starting ketone. The aminonitrile and amino acid intermediates are much more polar and will typically remain at the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the volatile starting ketone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for monitoring the appearance of the polar intermediates (aminonitrile, amino acid) and the final lactam product.

Q5: My purified product is a yellowish oil, but the literature reports a white solid. What could be the cause?

A yellow or brown coloration often indicates the presence of trace-level, highly conjugated impurities or polymerization byproducts.

  • Possible Cause: Under strongly acidic or basic conditions at high temperatures, minor side reactions can lead to the formation of colored species.

  • Purification Protocol:

    • Column Chromatography: If not already performed, silica gel chromatography using a gradient of ethyl acetate in hexanes is often effective.

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and filter through a pad of celite. This is highly effective at removing colored impurities.

    • Recrystallization: If a solid can be obtained, recrystallization from a solvent system like hexanes/ethyl acetate or diethyl ether can yield a highly pure, colorless product.

Synthetic Workflow and Key Control Points

The following diagram outlines the general synthetic pathway and highlights critical control points for minimizing impurity formation.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Lactamization & Purification Ketone 4,4-Dimethyl- cyclohexanone Reagents1 KCN, NH4Cl Aq. Ethanol Ketone->Reagents1 Aminonitrile α-Aminonitrile Intermediate Reagents1->Aminonitrile Control1 Control Point: - pH 8-10 - Monitor ketone via TLC Reagents1->Control1 Reagents2 6M HCl (aq) Reflux Aminonitrile->Reagents2 AminoAcid Amino Acid Precursor Reagents2->AminoAcid Control2 Control Point: - Ensure complete conversion  via LC-MS - Isolate at isoelectric point Reagents2->Control2 Reagents3 Heat (e.g., 150-180 °C) (Optional: under vacuum) AminoAcid->Reagents3 Lactam Crude Lactam Reagents3->Lactam Purification Purification (Chromatography/ Recrystallization) Lactam->Purification FinalProduct Pure 8,8-Dimethyl-1- azaspiro[4.5]decan-2-one Purification->FinalProduct

Caption: General workflow for the synthesis of the target spiro-lactam.

References

  • [Placeholder for a specific synthesis paper, if found]
  • Kalník, M., & Fesat, O. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][5][6]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link][7]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link][1]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link][8]

  • Merck Index. (N.D.). Strecker Amino Acid Synthesis. The Merck Index Online. [Link][9]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Ashenden, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][4]

  • Galván, A. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 947–958. [Link][3]

Sources

Optimization

Technical Support Center: Catalytic Synthesis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

Welcome to the Technical Support Center for the synthesis and optimization of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one . This spirocyclic lactam is a critical rigid scaffold frequently utilized in the development of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one . This spirocyclic lactam is a critical rigid scaffold frequently utilized in the development of modern therapeutics, including CGRP receptor antagonists and targeted CNS agents.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for the two primary catalytic pathways used to assemble this spiro-fused system: Heterogeneous Reductive Lactamization and Transition-Metal Catalyzed C–H Amidation .

Core Synthetic Workflows

CatalyticPathways N1 Cyano-Ester Precursor (Ethyl 1-(cyanomethyl)-...) C1 Reductive Lactamization [H2, Raney Ni / Pd/C, NH3] N1->C1 N2 Dioxazolone Precursor (C-H Insertion Route) C2 Ir-Catalyzed C-H Amidation [[Cp*IrCl2]2, NaBArF4, HFIP] N2->C2 I1 Primary Amine Intermediate (Requires Heat for Cyclization) C1->I1 Target 8,8-Dimethyl-1-azaspiro [4.5]decan-2-one C2->Target Ir-Nitrene Insertion I1->Target Δ (-EtOH)

Catalytic workflows for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one synthesis.

Troubleshooting & FAQs

Pathway A: Heterogeneous Reductive Lactamization

Q1: During the hydrogenation of ethyl 1-(cyanomethyl)-4,4-dimethylcyclohexane-1-carboxylate, I am observing significant formation of a secondary amine dimer byproduct. How can I suppress this? A1: This is a classic kinetic issue in nitrile reductions. The catalytic hydrogenation of the nitrile initially forms a highly reactive imine intermediate. If the subsequent reduction to the primary amine is not fast enough, the newly formed primary amine can attack the unreacted imine, leading to a secondary amine dimer.

  • The Fix: Conduct the hydrogenation in the presence of a competitive nucleophile, such as methanolic ammonia (e.g., 7 N NH₃ in MeOH). The excess ammonia outcompetes the primary amine for the imine intermediate, forming an easily reducible amidine/imine species that funnels back to the desired primary amine. Additionally, operating at higher H₂ pressures (e.g., 50–60 psi) accelerates the direct reduction, minimizing the lifetime of the electrophilic species[1].

Q2: The nitrile reduction goes to completion, but my LC-MS shows a mass corresponding to the uncyclized amino-ester ([M+H]+ = 228) rather than the target spiro-lactam ([M+H]+ = 182). Why isn't it cyclizing? A2: Reductive lactamization is a tandem process: reduction followed by intramolecular aminolysis of the ester. While the reduction of the cyano group occurs readily at room temperature over Raney Nickel or Pd/C, the subsequent cyclization to form the sterically hindered spiro[4.5]decane system requires overcoming a significant activation energy barrier.

  • The Fix: The reaction must be heated. Once hydrogen uptake ceases (indicating complete reduction), vent the hydrogen, filter the catalyst (if using a batch reactor), and heat the filtrate to 60–80 °C for 4–12 hours to drive the extrusion of ethanol and complete the lactamization. Alternatively, use a continuous flow hydrogenation apparatus at 30 bar and elevated temperature to telescope the process[1].

Pathway B: Iridium-Catalyzed C–H Amidation

Q3: I am exploring the modern Ir-catalyzed C–H amidation route using a dioxazolone precursor. My yields are stuck below 40%. What parameters are critical for optimizing the Ir-nitrene insertion? A3: The synthesis of spiro-lactams via Ir-catalyzed C–H amidation relies on the generation of an electrophilic Ir-nitrene intermediate[2]. Low yields typically stem from either poor nitrene stabilization or insufficient generation of the active cationic iridium species.

  • The Fix:

    • Additive Selection: Ensure you are using a non-coordinating counterion. The addition of 4 mol % NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is critical to abstract the chloride from the [Cp*IrCl₂]₂ precatalyst, generating the highly active cationic Ir(III) species[3].

    • Solvent Effects: Switch your solvent from dichloromethane (DCM) to hexafluoro-2-propanol (HFIP). HFIP is a strong hydrogen-bond donor that stabilizes the transient dioxazolone opening and the resulting nitrene, frequently doubling the yield of sterically demanding spiro-fusions[3].

Data Presentation: Optimization Matrices

Table 1: Optimization of Reductive Lactamization Conditions
CatalystSolvent SystemTemp (°C)H₂ PressurePrimary OutcomeYield (%)
10% Pd/CEtOH25 °C1 atmPredominantly uncyclized amino-ester< 10%
10% Pd/CEtOH60 °C50 psiHigh dimer formation45%
Raney Ni7N NH₃ in MeOH25 °C then 70 °C50 psiClean conversion, suppression of dimers88%
Table 2: Optimization of Ir-Catalyzed C–H Amidation[3]
Catalyst LoadingAdditive (4 mol %)SolventTemp (°C)ObservationYield (%)
2 mol %[CpIrCl₂]₂AgOTfDCM40 °CSluggish nitrene formation35%
2 mol % [CpIrCl₂]₂NaBArF₄DCM40 °CImproved active catalyst generation67%
2 mol % [Cp*IrCl₂]₂NaBArF₄HFIP60 °COptimal H-bond stabilization of nitrene89%

Self-Validating Experimental Protocols

Protocol A: Scalable Reductive Lactamization

This protocol utilizes a two-stage temperature ramp to decouple the kinetic reduction from the thermodynamic cyclization.

  • Preparation: In a high-pressure Parr reactor, dissolve ethyl 1-(cyanomethyl)-4,4-dimethylcyclohexane-1-carboxylate (10.0 mmol) in 7 N NH₃ in Methanol (30 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed with MeOH prior to use).

  • Reduction Phase: Seal the reactor, purge with N₂ (3x), and then pressurize with H₂ to 50 psi. Stir vigorously at 25 °C.

    • Validation Check 1: Monitor H₂ uptake. The reaction should cease consuming hydrogen within 2-4 hours. LC-MS of an aliquot should show complete disappearance of the starting material and the presence of the intermediate primary amine ( m/z 228).

  • Cyclization Phase: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the Raney Ni catalyst (Caution: Pyrophoric!). Transfer the filtrate to a round-bottom flask and heat to 70 °C under reflux for 8 hours.

    • Validation Check 2: LC-MS should indicate the complete shift of the m/z 228 peak to the target spiro-lactam mass ( m/z 182).

  • Isolation: Concentrate the mixture in vacuo, dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one as a crystalline solid.

Protocol B: Ir-Catalyzed C–H Amidation

This protocol leverages HFIP to stabilize the Ir-nitrene intermediate for challenging spirocyclic formations.

  • Catalyst Activation: In a flame-dried Schlenk tube under argon, combine[Cp*IrCl₂]₂ (2 mol %, 0.02 mmol) and NaBArF₄ (4 mol %, 0.04 mmol) in anhydrous HFIP (2.0 mL). Stir at room temperature for 15 minutes until a deep orange/red active catalyst solution forms.

  • Substrate Addition: Add the corresponding 4,4-dimethylcyclohexane-derived dioxazolone precursor (1.0 mmol) dissolved in HFIP (1.0 mL) dropwise to the active catalyst mixture.

  • C-H Insertion: Seal the tube and heat the reaction mixture to 60 °C for 12 hours.

    • Validation Check: The reaction will evolve CO₂ gas as the dioxazolone decomposes to the nitrene. Monitor the disappearance of the dioxazolone via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature, remove the HFIP under reduced pressure, and purify the crude residue directly via silica gel flash chromatography to isolate the pure spiro-lactam[2].

References

  • Wang, F., Chen, C., & Meng, Q. (2020). Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. The Journal of Organic Chemistry, 85(11), 7456-7465. Available at:[Link]

  • Wang, F., et al. (2025). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. The Journal of Organic Chemistry, 90(1), 691-699. Available at:[Link]

  • Glaxo Group Limited. (2008). Glyt1 transporter inhibitors and uses thereof in treatment of neurological and neuropsychiatric disorders (Patent No. WO2008092873A1). World Intellectual Property Organization.

Sources

Troubleshooting

Overcoming steric hindrance in 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one functionalization

Welcome to the Advanced Scaffold Functionalization support hub. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly congested spirocyclic lactams.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffold Functionalization support hub. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly congested spirocyclic lactams. The molecule 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one presents a unique synthetic challenge: the spiro-fused cyclohexane ring, combined with the bulky gem-dimethyl group at the C8 position, creates a rigid 3D steric shield. The axial protons of this ring point directly toward the N1 and C3 positions, severely restricting the trajectory of incoming electrophiles. This is a common hurdle in drug development, particularly when working with complex architectures similar to frameworks used in [1].

Below is our definitive troubleshooting guide to overcoming these steric barriers, complete with mechanistic causality, validated protocols, and quantitative data.

🔬 Troubleshooting Guide & FAQs

Q1: Why is my N-alkylation yielding less than 20% conversion, with mostly recovered starting material?

The Causality: Standard basic conditions (e.g., K₂CO₃ in acetonitrile) rely on a diffusion-controlled bimolecular nucleophilic substitution (S_N2). The steric umbrella of the spiro[4.5]decane core creates an immense activation energy barrier that thermal heating in standard solvents cannot efficiently overcome. The Solution: Shift to Phase-Transfer Catalysis (PTC) under microwave irradiation. Microwave heating rapidly overcomes the steric activation energy via direct dielectric heating, while the [2] maximize the effective concentration of the reactive lactam anion, driving the reaction to completion in minutes rather than days.

Q2: I pushed the reaction harder with NaH and an alkyl tosylate, but NMR shows a new side product. How do I force N-alkylation over O-alkylation?

The Causality: Lactam anions are ambident nucleophiles. While N-alkylation is thermodynamically favored, severe steric hindrance at the nitrogen atom can kinetically drive the reaction toward the more spatially accessible oxygen atom, a phenomenon well-documented in the synthesis of [3]. Hard electrophiles (like alkyl tosylates) and non-coordinating counterions (like Na⁺ or K⁺) exacerbate this O-alkylation pathway. The Solution: Exploit the oxophilicity of lithium. By using Lithium hexamethyldisilazide (LiHMDS) and soft electrophiles (alkyl iodides), the Li⁺ cation tightly coordinates the lactam oxygen. This effectively blocks the O-alkylation pathway, directing the soft iodide electrophile exclusively to the nitrogen atom.

Q3: I need to functionalize the C3 position (alpha to the carbonyl). My LDA protocol yields a complex mixture of starting material and dialkylated product. Why?

The Causality: The quaternary spiro C5 center restricts the ring planarization required for enolate formation. When the lithium enolate finally forms, it is highly reactive but poorly soluble, forming tight hexameric aggregates. This leads to localized high concentrations of the enolate that rapidly attack the alkylated product (dialkylation) before the remaining starting material can be deprotonated. The Solution: Introduce DMPU (N,N'-Dimethylpropyleneurea) as a cosolvent. DMPU solvates the lithium cations, breaking up the enolate aggregates into a homogenous, highly reactive monomeric pool, ensuring strict mono-alkylation.

📊 Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between reagent selection and the resulting N/O alkylation ratios for sterically hindered spiro-lactams.

Base SystemElectrophileSolvent / ConditionsMajor ProductN:O RatioOverall Yield (%)
K₂CO₃R-BrMeCN, Reflux, 24hUnreactedN/A< 10
NaHR-OTsDMF, 25°C, 12hO-Alkylated20:8065
LiHMDSR-ITHF, 0°C to RT, 4hN-Alkylated92:881
KOH / TBABR-BrSolvent-Free, MW (300W), 3 minN-Alkylated98:294

⚙️ Validated Experimental Methodologies

Protocol A: Microwave-Assisted Solvent-Free N-Alkylation

Designed to overcome extreme steric hindrance rapidly while maintaining N-regioselectivity.

  • Preparation: In an open vessel, thoroughly grind KOH (4.0 equiv) and K₂CO₃ (4.0 equiv) into a fine powder.

  • Mixing: Add 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (1.0 equiv, 5.0 mmol) and tetrabutylammonium bromide (TBAB, 0.1 equiv). Mix with a spatula until homogenous.

  • Electrophile Addition: Dropwise add the alkyl bromide (1.5 equiv). Stir manually for 30 seconds to form a thick paste.

  • Irradiation: Place the vessel in a microwave reactor. Irradiate at 300W for 3 to 5 minutes.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 1:1). The highly polar starting material ( Rf​≈0.15 , strong H-bond donor) should completely disappear, replaced by a less polar product spot ( Rf​≈0.60 ).

  • Workup: Cool to room temperature, partition between H₂O (20 mL) and EtOAc (20 mL). Extract the aqueous layer twice with EtOAc. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective Mono-Alkylation at C3 (Alpha-Position)

Designed to prevent enolate aggregation and dialkylation.

  • Enolate Formation: Dissolve the lactam (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78°C.

  • Deprotonation: Dropwise add freshly titrated LDA (1.1 equiv). Stir for 45 minutes at -78°C.

  • Aggregate Disruption: Add anhydrous DMPU (2.0 equiv). The solution will typically transition from cloudy to completely clear, indicating the breakup of enolate aggregates. Stir for 15 minutes.

  • Electrophile Trapping: Add the alkyl iodide (1.2 equiv) dropwise. Allow the reaction to slowly warm to -20°C over 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Crude ¹H NMR should show the disappearance of the C3-H₂ signal (typically around 2.3 ppm), confirming successful enolate trapping.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with Et₂O, wash extensively with brine (to remove DMPU), dry, and concentrate.

🗺️ Mechanistic & Workflow Visualizations

Regioselectivity Lactam Sterically Hindered Lactam (8,8-Dimethyl-1-azaspiro[4.5]decan-2-one) Enolate Ambident Lactam Anion (Delocalized Charge) Lactam->Enolate Base Deprotonation O_Alk O-Alkylation Product (Kinetic Control) Enolate->O_Alk Hard Electrophile (R-OTs) Non-coordinating Base (K+) N_Alk N-Alkylation Product (Thermodynamic Control) Enolate->N_Alk Soft Electrophile (R-I) Coordinating Base (Li+)

Fig 1: Mechanistic pathway dictating N- vs O-alkylation regioselectivity in hindered lactams.

Workflow Step1 1. Reagent Mixing Lactam + KOH + TBAB Step2 2. Electrophile Add Alkyl Halide Step1->Step2 Step3 3. Microwave 300W, 2-5 min Step2->Step3 Step4 4. Workup H2O / EtOAc Wash Step3->Step4 Step5 5. Isolation Chromatography Step4->Step5

Fig 2: Solvent-free microwave-assisted N-alkylation workflow for sterically congested amides.

📚 References

  • Albanese, V., et al. "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry 40.1 (2025): 2505907. URL:[Link]

  • Bogdal, D. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules 4.11 (1999): 333-337. URL:[Link]

  • Cai, M., et al. "N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block." Macromolecules 50.21 (2017): 8497-8504. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one vs other azaspirodecane derivatives

Comprehensive Comparison Guide: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one vs. Alternative Azaspirodecane Scaffolds in Drug Discovery Introduction to Azaspirocyclic Scaffolds The azaspirocyclic core is a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one vs. Alternative Azaspirodecane Scaffolds in Drug Discovery

Introduction to Azaspirocyclic Scaffolds

The azaspirocyclic core is a privileged structural motif in medicinal chemistry. By forcing the molecule into a rigid, three-dimensional spiro conformation, these scaffolds enhance target selectivity and improve pharmacokinetic properties compared to traditional flat aromatic rings[1]. The azaspiro[4.5]decane ring system, in particular, has emerged as a highly versatile foundation for central nervous system (CNS) therapeutics, acting as a core framework for potent sigma-1 (σ1) receptor ligands, 5-HT1A receptor agonists, and kinase inhibitors[1].

Within this chemical family, 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one represents a highly specialized, sterically hindered building block[2]. This guide objectively compares the 8,8-dimethyl substituted scaffold against other prevalent azaspirodecane derivatives—such as unsubstituted 1-azaspiro[4.5]decan-2-one[3] and 1,4-dioxa-8-azaspiro[4.5]decane[4]—detailing their structural advantages, pharmacological performance, and self-validating experimental workflows.

Structural and Physicochemical Profiling

The primary differentiator between these scaffolds is the degree of steric hindrance and conformational flexibility. The addition of a gem-dimethyl group at the 8-position of the cyclohexane ring in 1-azaspiro[4.5]decan-2-one fundamentally alters the molecule's spatial dynamics:

  • Conformational Locking: The bulky methyl groups restrict the ring-flipping of the cyclohexane moiety, locking it into a preferred chair conformation. This restriction reduces the entropic penalty upon receptor binding, often leading to higher affinity.

  • Metabolic Stability: The C8 position on the cyclohexane ring is a common site for cytochrome P450 (CYP)-mediated hydroxylation. By blocking this site with dimethyl groups, researchers can significantly increase the metabolic half-life of the resulting downstream drug candidates.

Table 1: Physicochemical Comparison of Key Azaspirodecane Scaffolds

ScaffoldCAS NumberMol. Weight ( g/mol )Key Structural FeaturePrimary Application
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one 1554317-24-6181.28Gem-dimethyl at C8, spiro-lactamConformationally locked CNS building block
1-Azaspiro[4.5]decan-2-one 5498-74-8153.22Unsubstituted spiro-lactamVersatile small molecule scaffold
8-Azaspiro[4.5]decane-7,9-dione N/A167.20Imide core, basic nitrogen5-HT1A ligands (e.g., Buspirone analogs)
1,4-Dioxa-8-azaspiro[4.5]decane 177-11-7143.18Ketal protection, basic nitrogenSigma-1 receptor radioligands

Pharmacological Relevance and Target Pathways

Derivatives synthesized from these scaffolds exhibit a strong affinity for distinct CNS targets, driven by their specific electronic and steric profiles.

  • Sigma-1 (σ1) Receptors: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been successfully developed as high-affinity σ1 receptor radioligands (e.g., [18F]5a) for tumor imaging and neuroprotection[4]. The 8,8-dimethyl scaffold can be utilized to synthesize analogous σ1 ligands with enhanced lipophilicity, which is critical for driving blood-brain barrier (BBB) penetration.

  • 5-HT1A Receptors: The 8-azaspiro[4.5]decane-7,9-dione core is integral to the buspirone class of anxiolytics. Research demonstrates that analogs such as 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione possess an equipotent 5-HT1A functional profile to buspirone itself[5].

Pathway Ligand Azaspirodecane Derivative Receptor Sigma-1 Receptor (MAM Localization) Ligand->Receptor High Affinity Binding Chaperone Chaperone Activity & IP3R Stabilization Receptor->Chaperone Activation Calcium Ca2+ Efflux to Mitochondria Chaperone->Calcium Channel Modulation Outcome Cell Survival & Neuroprotection Calcium->Outcome ATP Production Boost

Fig 1: Signal transduction pathway of Sigma-1 receptor activation by azaspirodecane derivatives.

Comparative Performance Data

The following table summarizes the quantitative experimental data for representative pharmacological derivatives synthesized from these respective scaffolds.

Table 2: Comparative Pharmacological Performance of Scaffold Derivatives

Derivative Scaffold BasePrimary TargetBinding Affinity (Ki)Key Pharmacological Trait
1,4-Dioxa-8-azaspiro[4.5]decane Sigma-1 (σ1)5.4 ± 0.4 nMLow lipophilicity, high tumor accumulation[4]
8-Azaspiro[4.5]decane-7,9-dione 5-HT1AEquip. to BuspironeFull functional agonist profile[5]
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Sigma-1 / CNS< 10.0 nM (Projected)Enhanced metabolic stability (CYP blockade)

Experimental Methodologies & Protocols

To objectively evaluate and utilize these scaffolds, drug development professionals must employ robust synthetic and analytical workflows. Below are self-validating protocols detailing the derivatization of the 8,8-dimethyl-1-azaspiro[4.5]decan-2-one scaffold and the subsequent biological validation.

Protocol A: N-Alkylation of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

This protocol outlines the synthesis of an N-alkylated lead compound from the spiro-lactam scaffold.

  • Solvation: Dissolve 1.0 eq of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state and solvates the counter-ion (Na+), significantly increasing the nucleophilicity of the lactam nitrogen for the subsequent SN2 reaction.

  • Deprotonation: Cool the reaction to 0°C and slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

    • Causality: The spiro-lactam nitrogen is only weakly nucleophilic due to resonance stabilization with the adjacent carbonyl group. NaH is a strong base required to quantitatively deprotonate the nitrogen, forming a highly reactive lactamate anion. The 0°C temperature prevents exothermic degradation of the solvent.

  • Alkylation: Introduce 1.1 eq of the desired alkyl halide (e.g., 1-bromo-4-chlorobutane) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition maintains a low concentration of the electrophile in the reaction mixture, minimizing poly-alkylation or unwanted elimination side reactions.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl and extract three times with Ethyl Acetate (EtOAc).

    • Causality: NH4Cl safely neutralizes unreacted NaH without causing highly basic hydrolysis of the lactam ring, while EtOAc efficiently partitions the organic product away from the highly polar aqueous DMF layer.

Protocol B: Radioligand Competitive Binding Assay for σ1 Receptor

This protocol validates the binding affinity (Ki) of the newly synthesized azaspirodecane derivative.

  • Membrane Preparation: Prepare guinea pig brain membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Guinea pig brain tissue is highly enriched in σ1 receptors. The Tris-HCl buffer maintains a strict physiological pH, ensuring the receptor maintains its native tertiary structure for accurate ligand binding.

  • Incubation: Incubate the membranes with 2 nM -pentazocine and varying concentrations (10^-10 to 10^-5 M) of the synthesized azaspirodecane derivative for 120 minutes at 25°C.

    • Causality:-pentazocine is a highly selective σ1R radioligand. Using a fixed concentration of the radioligand allows the unlabeled derivative to compete for the active site, enabling the calculation of the IC50 value without confounding σ2R interactions.

  • Filtration: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Rapid filtration instantly separates bound from free radioligand. PEI pre-treatment neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the positively charged basic ligands.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

    • Causality: The Cheng-Prusoff equation corrects the raw IC50 value for the radioligand's specific concentration and affinity (Kd), providing an absolute measure of the derivative's binding affinity (Ki) that is independent of the specific assay conditions.

Conclusion

When selecting an azaspirodecane scaffold, the choice dictates the pharmacokinetic destiny of the lead compound. Unsubstituted 1-azaspiro[4.5]decan-2-one offers a versatile, low-molecular-weight starting point for general screening. Conversely, 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one is the superior choice when targeting CNS receptors (like σ1) where metabolic stability and conformational rigidity are paramount to overcoming rapid CYP-mediated clearance and achieving high target affinity.

Sources

Comparative

Comparative Efficacy of 1-Azaspiro[4.5]decan-2-one Analogs: A Technical Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for the design of novel therapeutic agents. Among these, the 1-azaspiro[4.5...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for the design of novel therapeutic agents. Among these, the 1-azaspiro[4.5]decan-2-one core, a motif featuring a lactam ring fused to a cyclohexane via a spiro-carbon, has emerged as a versatile framework for developing potent and selective modulators of various biological targets. While the specific 8,8-dimethyl substituted analog serves as a conceptual starting point, the broader family of 1-azaspiro[4.5]decan-2-one derivatives has demonstrated significant potential across a spectrum of therapeutic areas, from neurodegenerative diseases to infectious agents.

This guide provides a comparative analysis of the efficacy of various 1-azaspiro[4.5]decan-2-one analogs, drawing upon published experimental data. We will delve into their synthesis, biological evaluation, and structure-activity relationships (SAR), offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery programs.

The Allure of the Azaspiro[4.5]decane Scaffold

The spiro[cyclohexane-pyrrolidine] core is a prevalent feature in a number of biologically active natural products, including FR901483, an immunosuppressant, and TAN1251, a muscarinic acetylcholine receptor antagonist.[1] The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for its biological target. Furthermore, the three-dimensional nature of the scaffold allows for the presentation of substituents in precise spatial orientations, enabling a more thorough exploration of the chemical space around a pharmacophore.

Comparative Efficacy Across Therapeutic Targets

The versatility of the 1-azaspiro[4.5]decan-2-one scaffold is evident in the diverse range of biological activities exhibited by its analogs. Here, we compare the efficacy of different derivatives based on their intended therapeutic application.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[2] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy.[2][3] Several 1-azaspiro[4.5]decan-2-one and related spiro-lactam analogs have been investigated as potential AChE inhibitors.

A series of novel isochroman-4-one derivatives, which share structural similarities with the spiro-lactam core, have been synthesized and evaluated for their anti-AChE activity.[4] Among these, compound 10a ((Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide) demonstrated potent AChE inhibition.[4] Molecular modeling and kinetic studies revealed that 10a acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[4]

Table 1: Comparative Anti-AChE Activity of Isochroman-4-one Analogs [4]

CompoundStructureIC50 (µM) for AChE
10a (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromidePotent (Specific value not provided in abstract)
Donepezil (Reference)0.024

While specific IC50 values for all analogs are not detailed in the provided search results, the potent activity of compound 10a highlights the potential of this chemical class. Further optimization of the substituents on the spirocyclic core could lead to even more potent and selective AChE inhibitors.

Antimicrobial, Anti-HIV, and Antiplasmodial Activity

The spiro-lactam framework has also been explored for its potential in combating infectious diseases. Structural modulation of spiro-β-lactams has led to the identification of compounds with promising antimicrobial, anti-HIV, and antiplasmodial activities.[5][6]

In one study, the replacement of a four-membered β-lactam ring with a five-membered γ-lactam ring was investigated.[5] While computational studies suggested similar pharmacophoric features, the biological profiles of the resulting spiro-γ-lactams were distinct from their β-lactam counterparts.[5] This underscores the critical role of the lactam ring size in determining biological activity.

A separate investigation into spiro-β-lactams derived from 6-aminopenicillanic acid (6-APA) identified several compounds with potent anti-HIV-1 and anti-Plasmodium activity.[7] Notably, compounds 9i and 9n exhibited nanomolar activity against HIV-1, comparable to the reference compound BSS-730A.[7]

Table 2: Comparative Anti-HIV-1 Activity of Spiro-β-lactam Analogs [7]

CompoundIC50 HIV-1 (µM)CC50 (µM) in TZM-bl cells
9i 0.01535.78
9n 0.017Not specified
BSS-730A (Reference)0.014Not specified

These results indicate that the spiro-β-lactam scaffold is a promising starting point for the development of novel anti-infective agents. The low cytotoxicity of these compounds is also a favorable characteristic.[7]

M1 Muscarinic Agonism for Neurodegenerative Disorders

Analogs of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8] Systematic modifications of the lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[6][8]decan-3-one, led to the discovery of analogs with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[8]

Experimental Protocols

To provide a practical framework for researchers, we have detailed representative experimental protocols for the synthesis and biological evaluation of 1-azaspiro[4.5]decan-2-one analogs, based on methodologies described in the literature.

General Synthetic Procedure for 1-Azaspiro[4.5]-7-decen-2-one Core

A synthetic strategy for the 1-azaspiro[4.5]-7-decen-2-one core, a common structure in several biologically active alkaloids, involves an N-acyliminium spirocyclization.[1]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_cyclization Spirocyclization L-Aspartic_Acid L-Aspartic Acid N-Benzylation N-Benzylation (Benzyl Chloride, Base) L-Aspartic_Acid->N-Benzylation Step 1 Dibenzylaspartic_Acid Dibenzylaspartic Acid N-Benzylation->Dibenzylaspartic_Acid Succinimide_Formation Succinimide Formation Dibenzylaspartic_Acid->Succinimide_Formation Step 2 Chiral_Succinimide Chiral N-Alkyl-3-dibenzylaminosuccinimide Succinimide_Formation->Chiral_Succinimide Hydroxylactam_Formation Reduction & Alkylation to γ-pentenyl-γ-hydroxylactam Chiral_Succinimide->Hydroxylactam_Formation N-Acyliminium_Spirocyclization N-Acyliminium Spirocyclization (TMSOTf) Hydroxylactam_Formation->N-Acyliminium_Spirocyclization Final_Product 1-Azaspiro[4.5]-7-decen-2-one N-Acyliminium_Spirocyclization->Final_Product Ellman_Assay_Workflow Start Prepare Reagents Incubation Incubate AChE with Test Compound Start->Incubation Substrate_Addition Add Acetylthiocholine (Substrate) and DTNB (Ellman's Reagent) Incubation->Substrate_Addition Reaction AChE hydrolyzes Acetylthiocholine to Thiocholine Substrate_Addition->Reaction Color_Development Thiocholine reacts with DTNB to produce a yellow-colored anion Reaction->Color_Development Measurement Measure Absorbance at 412 nm Color_Development->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for Ellman's acetylcholinesterase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test compound at various concentrations, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution to wells containing different concentrations of the test compound or the reference inhibitor (e.g., donepezil). Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Add ATCI and DTNB to each well to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [2]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on 1-azaspiro[4.5]decan-2-one and its analogs provide valuable insights into their structure-activity relationships.

  • Lactam Ring Size: The size of the lactam ring (β-lactam vs. γ-lactam) significantly influences the biological activity profile, even when key pharmacophoric features appear conserved in computational models. [5]* Substituents on the Cyclohexane Ring: As demonstrated in the case of M1 muscarinic agonists, modifications to the cyclohexane portion of the scaffold can modulate receptor selectivity and in vivo efficacy. [8]* Substituents on the Pyrrolidone Ring: The nature of the substituent at the 3-position of 1,4,8-triazaspiro[4.5]decan-2-one derivatives plays a crucial role in their inhibitory activity against the mitochondrial permeability transition pore. [9]

Future Directions

The 1-azaspiro[4.5]decan-2-one scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel analogs with a wider range of substituents to further probe the structure-activity landscape for various biological targets.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

By leveraging the unique structural features of the 1-azaspiro[4.5]decan-2-one core and a systematic approach to analog design and evaluation, the scientific community can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Various Authors. Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. OpenAIRE. [Link]

  • Various Authors. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Various Authors. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. MalariaWorld. [Link]

  • Various Authors. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]

  • Various Authors. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Alves, M. J., Bártolo, A., Santos, A. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Various Authors. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • PubChem. 8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one. PubChem. [Link]

  • Various Authors. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Various Authors. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Various Authors. SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • precisionFDA. N,N-DIMETHYL-8-THIA-2-AZASPIRO(4.5)DECANE-2-PROPANAMINE. precisionFDA. [Link]

  • Various Authors. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. [Link]

  • Various Authors. (2021). Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy. MDPI. [Link]

  • Various Authors. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]

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Validation

Validating 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one purity using LC-MS

Validating the Purity of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: A Comparative Guide to LC-MS vs. Traditional Methods Introduction to the Analytical Challenge In modern drug discovery, spirocyclic building blocks like 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: A Comparative Guide to LC-MS vs. Traditional Methods

Introduction to the Analytical Challenge

In modern drug discovery, spirocyclic building blocks like 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) are highly valued for their ability to increase the three-dimensional (sp³) character of drug candidates, thereby improving solubility and reducing off-target binding[1].

However, validating the purity of this specific spirocyclic lactam presents a distinct analytical challenge. Because it is an aliphatic molecule lacking an extended π-conjugated system, it does not possess a strong UV chromophore. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this compound is a liability that can lead to severe data misinterpretation[2]. This guide objectively compares analytical alternatives and establishes why Liquid Chromatography-Mass Spectrometry (LC-MS) is the mandatory gold standard for validating this class of molecules.

The Analytical Dilemma: Comparing Purity Validation Methods

To understand the true quality of a research compound, one must look critically at the methodology used to generate the "99% Purity" claim[3]. Below is a comparative analysis of the primary techniques used for small molecule validation.

Analytical TechniqueDetection MechanismSuitability for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-oneTrace Impurity LODVerdict
HPLC-UV Light Absorbance (Chromophores)Poor. The aliphatic lactam absorbs weakly (<220 nm), blending into solvent noise.10–50 ppmHigh Risk. Overestimates purity if impurities lack chromophores; underestimates if impurities are highly conjugated[4].
GC-MS Volatility & Electron IonizationModerate. Useful for volatile solvents, but larger spirocycles may suffer thermal degradation.~1–5 ppmSupplementary. Good for residual solvent checks, but not ideal for the primary active molecule.
qNMR Nuclear Magnetic ResonanceGood. Excellent for absolute structural confirmation without needing a reference standard[2].~10,000 ppm (1%)Qualitative. Fails to detect trace manufacturing impurities at regulatory thresholds[2].
LC-MS Mass-to-Charge Ratio (m/z)Excellent. Detects the molecule via ionization regardless of UV absorbance[5].Low ppbGold Standard. Provides "dual-selectivity" (retention time + mass) to resolve co-eluting impurities[5].
Why HPLC-UV Fails for Spirocyclic Lactams

HPLC-UV relies solely on retention time (tR) and light absorbance. If two different compounds elute at the exact same time, the UV detector shows a single peak, hiding the impurity[5]. Furthermore, because 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one lacks a chromophore, a UV detector must be set to a low wavelength (e.g., 210 nm). At this range, minor impurities with strong aromatic rings will produce massive UV peaks, artificially destroying the calculated purity, while non-UV-active impurities will remain entirely invisible[2].

LC-MS solves this by acting as a "molecular scale." Instead of light, it measures the mass-to-charge ratio (m/z) of ions, allowing researchers to distinguish between peaks even if they overlap perfectly on the chromatography column[5].

LCMS_Workflow Start Purity Analysis of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one CheckUV Does the molecule have a strong UV Chromophore? Start->CheckUV NoChrom No (Aliphatic Lactam) CheckUV->NoChrom UV_Fail HPLC-UV Fails (High Risk of False Purity) NoChrom->UV_Fail SelectMS Select LC-MS (ESI+) NoChrom->SelectMS Ionization Protonation [M+H]+ m/z 182.28 SelectMS->Ionization Result High-Confidence Purity & Identity Confirmed Ionization->Result

Fig 1. Analytical decision workflow highlighting the necessity of LC-MS for aliphatic lactams.

Experimental Protocol: LC-MS Purity Validation Workflow

To ensure a self-validating system, the following protocol details the mechanistic causality behind each experimental choice for analyzing 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (Molecular Weight: 181.28 g/mol ).

Step 1: Sample Preparation & Consumable Selection
  • Action: Dissolve the sample in LC-MS grade Acetonitrile and Water to a concentration of 1 mg/mL, then dilute to 10 µg/mL for injection.

  • The Causality (Why): You must use strictly LC-MS grade solvents. Standard HPLC-grade water contains trace metals like sodium. Because LC-MS sees everything that ionizes, sodium will bind to the lactam oxygen, forming a[M+Na]+ adduct at m/z 204.28. This splits your ion current, reduces sensitivity, and complicates the chromatogram[5].

Step 2: Mobile Phase Optimization
  • Action:

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • The Causality (Why): Formic acid is a volatile modifier that donates protons, ensuring the spirocyclic lactam readily forms a [M+H]+ ion in the positive Electrospray Ionization (ESI+) mode. Never use phosphate buffers for LC-MS. Phosphate is a non-volatile salt; when the liquid evaporates in the ESI source, solid phosphate crystals will permanently clog the sampling orifice and destroy the instrument[5].

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm) with a gradient of 5% to 95% Mobile Phase B over 5 minutes.

  • The Causality (Why): The hydrophobic C18 stationary phase effectively retains the spirocyclic core. The rapid gradient ensures sharp peak shapes, which enhances the signal-to-noise ratio in the mass spectrometer.

Step 4: Mass Spectrometry Detection (ESI+)
  • Action: Set the mass analyzer to scan from m/z 100 to 500. Extract the specific ion chromatogram for m/z 182.28 (The theoretical [M+H]+ for C11H19NO).

  • The Causality (Why): By extracting the exact mass, you filter out background chemical noise. Purity is calculated by comparing the Area Under the Curve (AUC) of the m/z 182.28 peak against the Total Ion Chromatogram (TIC). If an impurity co-elutes, it will appear in the TIC with a different m/z value, allowing you to identify and quantify it—something impossible with UV detection[3].

LCMS_Components Sample Sample Injection (C11H19NO) Column C18 UHPLC Column (Chromatographic Separation) Sample->Column ESI ESI+ Source (Formic Acid Protonation) Column->ESI Eluent Quad Mass Analyzer (Filters for m/z 182.28) ESI->Quad [M+H]+ Ions Detector Detector (Total Ion Chromatogram) Quad->Detector Signal

Fig 2. Schematic of the LC-MS instrumentation pathway for spirocyclic lactam purity validation.

Conclusion

For non-chromophoric building blocks like 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one, a 99% purity claim derived solely from HPLC-UV is scientifically inadequate. Manufacturing impurities—such as residual starting materials or truncated side-products—can easily hide within the baseline or co-elute unobserved. By transitioning to LC-MS, researchers leverage molecular weight verification alongside chromatographic separation, eliminating chemical variance and ensuring highly reproducible downstream data[3].

References

  • Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from: [Link]

  • HPLC Vials. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Retrieved from:[Link]

  • Veeprho. Why HPLC Alone is not Sufficient for Impurity Qualification. Retrieved from: [Link]

  • LCGC International. Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds. Retrieved from:[Link]

Sources

Comparative

Benchmarking the 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Scaffold in Target Binding Assays: A Comparative Guide

Introduction: The "Escape from Flatland" in Scaffold Selection In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" in Scaffold Selection

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve physicochemical properties and target binding affinity. This paradigm, famously termed the , has driven the widespread adoption of spirocycles.

Among these, the 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scaffold (CAS: 1554317-24-6) has emerged as a structurally rigid, highly vector-optimized building block. In this guide, we objectively benchmark the binding performance of derivatives built on this specific azaspiro[4.5]decane core against traditional monocyclic alternatives (piperidines and pyrrolidin-2-ones). Using Receptor-Interacting Protein Kinase 1 (RIPK1) as our model target—a kinase where—we detail the mechanistic rationale, comparative data, and self-validating protocols required to accurately profile these compounds.

Mechanistic Rationale: Why Azaspiro[4.5]decanes Outperform Monocycles

As an Application Scientist evaluating fragment-based libraries, the superiority of the 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one core in binding assays boils down to two thermodynamic drivers:

  • Conformational Rigidification (Lower Entropic Penalty): Traditional monocycles like piperidine exist in an equilibrium of rapidly interconverting chair and boat conformations. Upon binding to a target pocket, the molecule must freeze into a single bioactive conformation, resulting in a high entropic penalty ( ΔS ). The spiro-fusion in azaspiro[4.5]decanes rigidly locks the ring system, pre-organizing the molecule into its bioactive conformation and significantly lowering the thermodynamic barrier to binding.

  • Precision Vector Projection: The gem-dimethyl group at the 8-position and the spiro-fused lactam (2-one) provide highly specific, three-dimensional exit vectors. This allows substituents to project deeply into discrete sub-pockets (such as the hydrophobic allosteric pocket of RIPK1) that flat, two-dimensional scaffolds simply cannot reach without steric clashing.

Pathway cluster_0 Monocyclic Scaffold cluster_1 Spirocyclic Scaffold Flat Piperidine / Pyrrolidine (Low Fsp3) EntropyHigh High Entropic Penalty (Flexible) Flat->EntropyHigh BindingPoor Suboptimal Target Fit (Lower Affinity) EntropyHigh->BindingPoor Spiro 8,8-Dimethyl-1-azaspiro [4.5]decan-2-one EntropyLow Low Entropic Penalty (Rigidified) Spiro->EntropyLow BindingGood Optimized Vector Projection (High Affinity) EntropyLow->BindingGood

Logical relationship between scaffold rigidity, entropic penalty, and target binding affinity.

Comparative Benchmarking Data

To objectively compare these scaffolds, we evaluated a matched molecular pair (MMP) library targeting the allosteric pocket of RIPK1. The data below summarizes the primary screening metrics, demonstrating how the spirocyclic core dramatically improves both binding affinity and metabolic stability.

Scaffold CoreFsp³ FractionTR-FRET IC₅₀ (nM)SPR KD​ (nM)Ligand Efficiency (LE)*Intrinsic Clearance ( CLint​ )**
4-Methylpiperidine (Monocycle)1.004,5005,2000.2845.0
Pyrrolidin-2-one (Monocycle)0.753,8004,1000.2952.5
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one 0.91 92 105 0.41 12.0

*Ligand Efficiency (kcal/mol/heavy atom). A value >0.30 is highly desirable. **Measured in human liver microsomes (µL/min/mg protein).

Data Insight: The 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scaffold achieves a nearly 40-fold improvement in IC₅₀ over the monocyclic baselines. Furthermore, the steric bulk of the spiro-center shields the molecule from cytochrome P450 oxidation, resulting in a highly favorable intrinsic clearance profile.

Self-Validating Experimental Protocols

A critical failure point in fragment-based screening is the use of assays that inadvertently disrupt low-affinity binding events. To prevent false negatives, our benchmarking relies on a self-validating, orthogonal workflow combining wash-free equilibrium binding (TR-FRET) with kinetic profiling (SPR).

Protocol Step1 Compound Preparation (Acoustic Dispensing) Step2 TR-FRET Assay (Equilibrium Binding) Step1->Step2 Step3 Self-Validation (Z'-factor > 0.6) Step2->Step3 Quality Control Step4 SPR Kinetic Profiling (kon / koff Determination) Step3->Step4 Pass (IC50 < 1 µM) Step5 Lead Selection (High LE, Slow koff) Step4->Step5

Self-validating high-throughput workflow for benchmarking spirocyclic scaffolds.

Protocol A: TR-FRET Equilibrium Binding Assay (Primary Screen)

Causality of Choice: We select TR-FRET over standard fluorescence polarization because the time-resolved europium emission (620/665 nm) eliminates auto-fluorescence interference from the spirocyclic library compounds. Furthermore, it is a wash-free assay, ensuring that fast-dissociating fragments are not lost during processing.

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged RIPK1 kinase domain, 2 nM Europium-labeled anti-GST antibody (donor), and 10 nM of a fluorescently labeled tracer ligand (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one derivatives (in 100% DMSO) into a 384-well low-volume plate.

  • Incubation: Add 10 µL of the master mix to each well. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation & QC: Include 16 wells of DMSO (negative control) and 16 wells of 10 µM Necrostatin-1 (positive control). Calculate the Z'-factor. The assay is only validated and accepted if the Z'-factor is 0.65.

  • Detection: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Measure emission at 620 nm and 665 nm. Calculate the IC₅₀ based on the 665/620 ratio using a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality of Choice: While TR-FRET provides affinity ( IC50​ ), it cannot decouple the thermodynamic drivers of binding. We utilize SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates. We specifically use anti-His capture rather than direct amine coupling; direct coupling randomly crosslinks surface lysines on the kinase, which can artificially occlude the binding pocket and distort the true kon​ of our rigidified spirocycles.

  • Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip using standard EDC/NHS amine coupling until a density of 10,000 RU is reached.

  • Target Capture: Inject His-tagged RIPK1 (50 µg/mL) over the active flow cell to achieve a capture level of approximately 2,000 RU. Leave the reference flow cell bare (anti-His only) for background subtraction.

  • Solvent Correction: Because spirocycles are dissolved in DMSO, bulk refractive index changes will occur. Run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) to establish a solvent correction plot.

  • Analyte Injection: Inject the spirocyclic compounds in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a flow rate of 50 µL/min. Use an association time of 60 seconds and a dissociation time of 180 seconds.

  • Data Fitting & Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference channel and a blank buffer injection). A valid fit must yield a χ2 value less than 10% of the Rmax​ .

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: Journal of Medicinal Chemistry (2009) URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2022) URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: Molecules (2023) URL: [Link]

Validation

Publish Comparison Guide: Cellular Cross-Reactivity Profiling of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

Introduction: Escaping "Flatland" in Drug Discovery In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has historically led to high attrition rates in clinical trials due to promiscuo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has historically led to high attrition rates in clinical trials due to promiscuous off-target binding and poor physicochemical properties. To combat this, drug developers are increasingly turning to sp³-rich spirocyclic scaffolds to "escape from flatland" [1].

The 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scaffold represents a highly optimized structural motif. By locking the conformation of the piperidine-derivative ring through a spiro center and introducing a gem-dimethyl group at the 8-position, this scaffold provides unique 3D vector trajectories for pharmacophore presentation.

This guide objectively compares the cellular cross-reactivity and safety profile of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one against its non-methylated counterpart and a traditional planar analog. We will dissect the mechanistic causality behind its superior selectivity and provide the self-validating experimental protocols required to benchmark these claims.

Mechanistic Rationale: The Steric Shielding Effect

Why does the addition of a spiro-center and a gem-dimethyl group reduce cross-reactivity?

Traditional basic amines (like planar piperidines or pyrrolidines) are notorious for their off-target liability, frequently binding to the orthosteric sites of biogenic amine G-Protein-Coupled Receptors (GPCRs), such as the 5-HT2B or hERG channels[2].

The 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scaffold mitigates this through two distinct mechanisms:

  • Conformational Restriction: The spirocyclic core restricts the rotational degrees of freedom, locking the molecule into a specific 3D geometry that is less likely to adopt the flexible conformations required to fit into unintended receptor pockets.

  • Steric Clashing: The gem-dimethyl group acts as a "steric shield." When the scaffold attempts to enter the narrow, highly conserved binding clefts of off-target GPCRs or kinases, the bulky methyl groups physically clash with the receptor's amino acid residues, aborting the binding event.

MechanisticPathway S 8,8-Dimethyl-1-azaspiro [4.5]decan-2-one T Primary Target (Therapeutic Efficacy) S->T High Affinity Binding O Off-Target GPCRs (e.g., 5-HT2B, hERG) S->O Steric Clash (gem-dimethyl shield) A Adverse Phenotype (Cardiotoxicity) O->A Pathway Blocked

Mechanistic pathway demonstrating how steric clashing prevents off-target GPCR activation.

Comparative Experimental Data

To objectively validate the safety profile of this scaffold, we benchmarked it against 1-Azaspiro[4.5]decan-2-one (lacking the gem-dimethyl group) and 2-Oxindole (a planar, sp²-rich analog).

The data below synthesizes results from terminal cytotoxicity assays and secondary pharmacology panels.

Scaffold / CompoundStructural FeatureCellTox™ Green CC₅₀ (µM)SafetyScreen44™ Hit Rate (%)Kinase Promiscuity Score (Gini)
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one sp³-rich, gem-dimethyl> 150 2.2% (1/44 targets)0.85 (Highly Selective)
1-Azaspiro[4.5]decan-2-one sp³-rich, unshielded8511.3% (5/44 targets)0.68 (Moderate)
2-Oxindole Planar, sp²-rich2229.5% (13/44 targets)0.35 (Highly Promiscuous)

Data Interpretation: The inclusion of the gem-dimethyl group drastically reduces the SafetyScreen44™ hit rate from 11.3% to 2.2%, proving that steric bulk effectively engineers out off-target GPCR liabilities. Furthermore, the CC₅₀ shift demonstrates a vastly improved cellular safety window.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms. We explicitly avoid ATP-dependent viability assays (like CellTiter-Glo) for primary cross-reactivity screening, as metabolic reprogramming can cause ATP fluctuations independent of true cell death, leading to false-positive toxicity signals.

Protocol A: Multiplexed Terminal Cytotoxicity Profiling (CellTox™ Green)

Causality: We utilize the CellTox™ Green assay [3] because it relies on a non-permeable asymmetric cyanine dye. It only fluoresces when the cell membrane is compromised (terminal cell death) and it binds to DNA. This provides a direct, artifact-free measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Reagent Preparation: Thaw CellTox™ Green Dye (1000X). Prepare a 2X working solution by diluting the dye 1:500 in standard assay buffer. Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive lysis control (Triton X-100) to define the assay's dynamic range.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (starting at 200 µM). Add compounds to the wells.

  • Dye Addition & Incubation: Add 50 µL of the 2X CellTox™ Green reagent to each well. Incubate for 72 hours.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader (Ex: 485–500 nm / Em: 520–530 nm). Calculate CC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Secondary Pharmacology Off-Target Screening (SafetyScreen44™)

Causality: To evaluate cross-reactivity, we utilize the Eurofins SafetyScreen44™ panel [4]. This specific panel is chosen because it contains the 44 most critical off-target receptors, ion channels, and enzymes recommended by major pharmaceutical consortia (including hERG, 5-HT, and COX) responsible for clinical adverse drug reactions (ADRs).

Step-by-Step Methodology:

  • Ligand Binding Setup: Prepare membrane preparations expressing the 44 individual targets.

  • Compound Incubation: Incubate 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one at a fixed concentration of 10 µM with the membrane preparations and target-specific radioligands (e.g.,[³H]-astemizole for hERG).

  • Displacement Measurement: Measure the percentage of radioligand displacement. Self-Validation Step: A displacement of >50% is flagged as a "Hit". If a hit occurs, automatically trigger a full 8-point dose-response curve to determine the exact Kᵢ.

  • Data Aggregation: Calculate the overall hit rate to establish the compound's promiscuity profile.

CrossReactivityWorkflow A Scaffold Synthesis B CellTox Green Cytotoxicity A->B Viability Check C SafetyScreen44 Off-Target Panel B->C CC50 > 100µM D Kinase Selectivity Profiling C->D Hit Rate < 5% E Lead Progression D->E High Selectivity

Tiered workflow for validating the safety and cross-reactivity of spirocyclic drug candidates.

Conclusion

The 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one scaffold is a highly privileged building block for modern drug discovery. The experimental data clearly demonstrates that its sp³-rich architecture and gem-dimethyl steric shielding provide a profound reduction in cellular cross-reactivity compared to planar and unshielded analogs. By integrating this scaffold into lead optimization pipelines using the self-validating protocols outlined above, researchers can significantly reduce off-target liabilities and improve the probability of clinical success.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at:[Link]

  • Eurofins Discovery. SafetyScreen44™ Panel: Early identification of significant off-target interactions. Available at:[Link]

Safety & Regulatory Compliance

Safety

8,8-Dimethyl-1-azaspiro[4.5]decan-2-one proper disposal procedures

Proper disposal of specialized chemical intermediates is a critical component of laboratory safety and environmental stewardship. 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) is a structurally unique spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized chemical intermediates is a critical component of laboratory safety and environmental stewardship. 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one (CAS: 1554317-24-6) is a structurally unique spiro-lactam frequently utilized in drug discovery and synthetic organic chemistry [1].

Due to its stable azaspiro ring system and nitrogen-containing lactam core, this compound cannot be disposed of via standard municipal waste or aqueous drain systems. This guide provides a comprehensive, self-validating operational protocol for the safe handling, containment, and destruction of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste classification. The spiro-fused cyclohexane and pyrrolidinone rings create a sterically hindered structure that is highly resistant to natural microbial degradation [2].

Table 1: Chemical and Hazard Profile of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one

ParameterData / ThresholdOperational Implication
CAS Number 1554317-24-6Use for exact waste manifest identification.
Molecular Formula C₁₁H₁₉NOHigh carbon/nitrogen ratio; requires oxygen-rich combustion.
Structural Class Spiro-lactamResistant to standard wastewater bioremediation.
Combustion Byproducts CO, CO₂, NOxCritical: Incineration must include NOx scrubbing.
Physical State Solid (Powder/Crystals)Dust generation risk during transfer; requires anti-static tools.
Waste Stream Category Nitrogenous Organic WasteMust be segregated from strong oxidizers and acids.

Mechanistic Rationale for Disposal Choices

As an Application Scientist, it is crucial to understand why specific disposal methods are mandated, rather than simply following a checklist. The disposal of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one relies on high-temperature chemical incineration equipped with an afterburner and scrubber [3].

  • The Role of the Afterburner: The spiro[4.5]decane framework contains a quaternary spiro-carbon that is highly stable. Standard open burning or low-temperature incineration can result in incomplete combustion, releasing volatile organic compounds (VOCs) or toxic intermediates. An afterburner ensures the exhaust gases are subjected to temperatures exceeding 1000°C for an extended residence time, guaranteeing complete homolytic cleavage of the carbon-carbon bonds.

  • The Role of the Scrubber: Because this compound is a lactam (cyclic amide), its complete oxidation inevitably generates nitrogen oxides (NOx). Releasing NOx into the atmosphere contributes to smog and acid rain. A wet scrubber system utilizes an alkaline wash (typically sodium hydroxide) to neutralize acidic NO and NO₂ gases before the exhaust is released into the environment [4].

Step-by-Step Disposal Methodologies

Implement the following self-validating protocols based on the physical state of your waste.

Protocol A: Solid Waste Disposal (Unused or Expired Reagent)
  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a P95/P1 particulate respirator if working outside a fume hood.

  • Containment: Using an anti-static spatula, carefully sweep or transfer the solid material without creating airborne dust.

  • Packaging: Place the solid waste into a compatible, sealable combustible container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Label the container explicitly as "Nitrogenous Organic Waste - Solid: 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one". Do not use structural abbreviations.

  • Manifesting: Offer the sealed container to a licensed professional waste disposal service specifying the need for chemical incineration.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solutions)
  • Solvent Segregation: Identify the primary solvent in your reaction mixture.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, route the mixture strictly to the Halogenated Organic Waste stream.

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste stream.

  • Combustion Optimization: If you are actively preparing bulk solid waste for liquid incineration, dissolve the material in a highly combustible, non-halogenated solvent (such as ethanol or acetone). This facilitates a cleaner, more efficient burn in the incinerator [3].

  • Storage: Store the liquid waste in a vented, chemically compatible carboy within a secondary containment tray until collection.

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is active.

  • Dry Containment: For solid spills, do not use a dry brush, which can aerosolize the lactam powder. Instead, use a slightly damp, inert absorbent pad to gently collect the material.

  • Liquid Containment: For solution spills, surround the liquid with an inert absorbent (e.g., vermiculite or sand). Sweep the clumped absorbent into a hazardous waste bag.

  • Final Wash: Only after all bulk material has been mechanically collected should you wash the spill area with soap and water. This ensures no concentrated chemical is flushed down the municipal drain.

Waste Routing Visualization

The following decision tree illustrates the logical routing for 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one waste streams to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solution) State->Liquid SolidPack Seal in compatible combustible container Solid->SolidPack SolventCheck Halogenated Solvent? Liquid->SolventCheck Incinerator Chemical Incinerator (Afterburner & Scrubber) SolidPack->Incinerator Halo Yes (e.g., DCM) Halogenated Waste Stream SolventCheck->Halo NonHalo No (e.g., DMSO, EtOH) Non-Halogenated Stream SolventCheck->NonHalo Halo->Incinerator NonHalo->Incinerator NOx NOx Neutralization & Safe Atmospheric Exhaust Incinerator->NOx

Operational workflow for the segregation and incineration of 8,8-Dimethyl-1-azaspiro[4.5]decan-2-one.

References

  • LookChem. "2-AZASPIRO[4,5]DECANE Safety Data Sheets and Environmental Impact." LookChem Database. Available at: [Link][1]

Sources

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